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  • Product: 1-Phenethylguanidine hydrochloride
  • CAS: 2235-99-6

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-Phenethylguanidine Hydrochloride: Sympathetic Transport Dynamics and Neuromuscular Modulation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary 1-Phenethylguanidine hydrochloride (CAS: 2235-99-6) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

1-Phenethylguanidine hydrochloride (CAS: 2235-99-6) is a highly specialized guanidine derivative that serves as a powerful pharmacological tool and a structural scaffold for advanced positron emission tomography (PET) radiotracers. Its mechanism of action is distinctly bipartite, depending on the target tissue:

  • Autonomic Nervous System: It acts as a structural analog of the endogenous neurotransmitter norepinephrine (NE). It is actively transported into presynaptic sympathetic nerve terminals via the Norepinephrine Transporter (NET) and subsequently sequestered into storage vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).

  • Somatic Nervous System (Neuromuscular Junction): It functions as a postsynaptic modulator of nicotinic acetylcholine receptors (nAChRs), altering end-plate current (EPC) kinetics through a voltage-independent reduction in single-channel conductance.

This whitepaper dissects the molecular causality behind these mechanisms, provides quantitative kinetic profiling, and outlines self-validating experimental protocols for evaluating phenethylguanidine derivatives in preclinical models.

Molecular Rationale and Structural Pharmacology

The pharmacological efficacy of 1-phenethylguanidine is rooted in its structural homology to catecholamines. The molecule consists of a phenethylamine backbone—the core pharmacophore required for recognition by monoamine transporters—terminated by a highly polar guanidino group.

At physiological pH (7.4), the guanidino group ( pKa​≈13.6 ) is fully protonated. This permanent cationic state is critical for its biological activity. In the context of sympathetic neurons, the highly polar N -guanyl group acts as a bioisostere for the hydroxyl groups found on endogenous catecholamines. Research indicates that phenethylamines require specific polar substitutions to be tightly bound inside cardiac storage vesicles. The addition of the guanidino moiety fulfills this structural requirement, ensuring prolonged vesicular retention and making phenethylguanidines potent depletors of cardiac norepinephrine stores 1.

Primary Mechanism: Sympathetic Nerve Terminal Dynamics (NET/VMAT2 Axis)

The primary clinical and research utility of 1-phenethylguanidine lies in its ability to map cardiac sympathetic innervation and target adrenergic tumors (e.g., neuroblastoma, pheochromocytoma).

The Uptake-1 Pathway

Upon reaching the synaptic cleft or extracellular space, 1-phenethylguanidine is recognized by NET (SLC6A2) . The protonated guanidino group forms critical electrostatic interactions with the negatively charged aspartate residues in the central binding site of NET, facilitating active, sodium-dependent transport into the neuronal cytosol.

Vesicular Trapping (The "Kinetic Sink")

Once in the cytosol, the compound does not merely diffuse back out. It is rapidly recognized by VMAT2 (SLC18A2) , an ATP-dependent proton antiporter located on the membrane of norepinephrine storage vesicles. VMAT2 translocates 1-phenethylguanidine into the acidic lumen of the vesicle. Because the intra-vesicular environment is highly acidic (pH 5.5), the compound remains heavily protonated and is physically trapped—a phenomenon known as "vesicular trapping." This mechanism is responsible for the exceptionally long neuronal retention times of radiolabeled phenethylguanidines compared to other tracers 2.

NET_VMAT2_Pathway Extracellular 1-Phenethylguanidine (Extracellular Space) NET Norepinephrine Transporter (NET) Extracellular->NET Active Transport (Uptake-1) Cytosol Cytosolic Accumulation NET->Cytosol Intracellular Entry VMAT2 Vesicular Monoamine Transporter (VMAT2) Cytosol->VMAT2 Substrate Recognition Vesicle Storage Vesicle (Kinetic Trapping) VMAT2->Vesicle Vesicular Sequestration (Prolonged Retention)

Fig 1: Transport pathway of 1-phenethylguanidine via NET and VMAT2 into sympathetic storage vesicles.

Secondary Mechanism: Postsynaptic Neuromuscular Modulation

Beyond the autonomic nervous system, 1-phenethylguanidine exerts profound effects at the somatic neuromuscular junction (NMJ). Electrophysiological studies on frog sartorius nerve-muscle preparations reveal that the compound acts postsynaptically on nicotinic acetylcholine receptors (nAChRs) 3.

Alteration of End-Plate Currents (EPC)

When applied to the NMJ, 1-phenethylguanidine decreases the peak height of the evoked end-plate current (EPC). Furthermore, it fundamentally alters the decay kinetics of the EPC, shifting it from a standard single-exponential decay to a double-exponential decay.

Voltage-Independent Conductance Decrease

Unlike its structural cousin guanethidine—which acts as a classic open-channel pore blocker driven by the membrane electric field—1-phenethylguanidine decreases single-channel conductance without voltage dependency . This lack of voltage dependency indicates that phenethylguanidine does not lodge deep within the transmembrane pore of the nAChR. Instead, it likely binds to an allosteric site or a shallow extracellular domain on the receptor complex, inducing a conformational restriction that limits ion flux 3.

NMJ_Modulation ACh Acetylcholine (ACh) Release nAChR nAChR Activation (Postsynaptic) ACh->nAChR Endogenous Agonism Kinetics Double-Exponential EPC Decay nAChR->Kinetics Altered Channel Gating Conductance Reduced Single-Channel Conductance (Voltage-Independent) nAChR->Conductance Restricted Ion Flux PEG 1-Phenethylguanidine Binding PEG->nAChR Allosteric / Shallow Blockade

Fig 2: Postsynaptic modulation of the nAChR by 1-phenethylguanidine at the neuromuscular junction.

Quantitative Data & Kinetic Profiling

To understand the utility of 1-phenethylguanidine, it must be benchmarked against standard sympathetic nerve tracers like [123I]MIBG and [11C]HED . The slower neuronal uptake rate combined with high vesicular retention makes phenethylguanidine derivatives mathematically superior for compartmental kinetic modeling in PET imaging 4.

Compound / TracerPrimary Target(s)Neuronal Uptake RateVesicular RetentionCardiac Clearance Half-LifePrimary Application
1-Phenethylguanidine NET, VMAT2, nAChRModerate / SlowVery High (Trapped) > 3.0 hours Kinetic modeling, NE depletion
Guanethidine NET, VMAT2, nAChRModerateHigh~ 2.5 hoursAntihypertensive, Sympathetic block
[123I]MIBG NET, VMAT2FastHigh1.9 hoursSPECT imaging of adrenergic tumors
[11C]HED NETFastLow (Cytosolic)1.1 hoursPET imaging of cardiac innervation

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that experimental workflows must be internally controlled to prove causality. Below are two self-validating protocols designed to isolate the specific mechanisms of 1-phenethylguanidine.

Protocol 1: In Vitro NET/VMAT2 Uptake and Trapping Assay

Objective: To definitively prove that 1-phenethylguanidine retention is dependent on both NET-mediated entry and VMAT2-mediated trapping. Model: Isolated Langendorff-perfused rat heart. Self-Validation Logic: A dual-inhibitor paradigm is utilized. If the compound relies on NET for entry, desipramine will block all tissue accumulation. If it relies on VMAT2 for retention, reserpine will not prevent initial entry but will abolish the long-term retention phase (causing rapid washout).

Step-by-Step Methodology:

  • Preparation: Excise the heart from a male Sprague-Dawley rat and immediately mount it on a Langendorff apparatus. Perfuse with modified Krebs-Henseleit (KH) buffer at 37°C, aerated with 95% O2​ / 5% CO2​ .

  • Baseline Infusion: Infuse radiolabeled 1-phenethylguanidine (e.g., [11C] or [18F] derivative) via the perfusate for 20 minutes to establish baseline uptake kinetics.

  • Washout Phase: Switch to tracer-free KH buffer for 40 minutes and measure the intrinsic clearance rate.

  • NET Validation (Cohort A): Pre-perfuse the heart with 1 μ M desipramine (selective NET inhibitor) for 10 minutes prior to tracer infusion. Expected Result: Near-zero accumulation of 1-phenethylguanidine, validating NET as the obligate entry portal.

  • VMAT2 Validation (Cohort B): Pre-treat the rat in vivo with reserpine (1 mg/kg i.p., 3 hours prior to isolation) to irreversibly block VMAT2. Expected Result: Initial tracer accumulation occurs (since NET is active), but the washout phase is drastically accelerated, proving that VMAT2 is responsible for the "kinetic sink" effect.

Protocol 2: Electrophysiological Patch-Clamp Recording at the NMJ

Objective: To isolate the postsynaptic mechanism of 1-phenethylguanidine and rule out presynaptic interference. Model: Frog (Rana pipiens) sartorius nerve-muscle preparation. Self-Validation Logic: By simultaneously measuring spontaneous miniature end-plate currents (mEPCs) and evoked end-plate currents (EPCs), we calculate the mean quantal content ( m ). If m remains unchanged while EPC amplitude drops, the effect is strictly postsynaptic. Applying variable voltage clamps (-60 mV to -120 mV) validates whether the block is voltage-dependent (pore-blocking) or voltage-independent (allosteric).

Step-by-Step Methodology:

  • Preparation: Isolate the frog sartorius muscle with its attached sciatic nerve. Pin the preparation in a recording chamber continuously superfused with oxygenated Ringer's solution.

  • Microelectrode Placement: Insert a two-electrode voltage-clamp setup into the motor end-plate region of a single muscle fiber.

  • Baseline Recording: Stimulate the sciatic nerve to record baseline EPCs. Record spontaneous mEPCs during inter-stimulus intervals. Calculate baseline quantal content ( m=Mean EPC Amplitude/Mean mEPC Amplitude ).

  • Compound Application: Superfuse 1-phenethylguanidine hydrochloride (10-50 μ M) into the bath.

  • Postsynaptic Validation: Observe the drop in EPC peak height. Verify that mEPC amplitude decreases proportionally, leaving m unchanged. This confirms the compound does not inhibit presynaptic ACh release.

  • Voltage-Dependency Test: Step the holding potential from -60 mV down to -120 mV in 10 mV increments. Measure single-channel conductance via noise analysis (power spectrum). Expected Result: Conductance decreases uniformly across all voltages, validating a voltage-independent mechanism distinct from guanethidine.

References

  • Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors.
  • [11C]-p-Hydroxyphenethylguanidine - Molecular Imaging and Contrast Agent D
  • Effects of Guanethidine and Phenethylguanidine on the Frog Neuromuscular Junction.NIH/PubMed.
  • [18F]Fluoro-hydroxyphenethylguanidines: Efficient Synthesis and Comparison of Two Structural Isomers as Radiotracers of Cardiac Sympathetic Innerv

Sources

Exploratory

1-Phenethylguanidine Hydrochloride: Molecular Architecture, Synthesis, and Target Pharmacology in Sympathetic Imaging

Executive Summary 1-Phenethylguanidine hydrochloride (CAS 2235-99-6) is a highly specialized synthetic building block and pharmacological probe utilized extensively in the development of radiotracers for the sympathetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenethylguanidine hydrochloride (CAS 2235-99-6) is a highly specialized synthetic building block and pharmacological probe utilized extensively in the development of radiotracers for the sympathetic nervous system (SNS). Functioning as a structural analog to endogenous catecholamines like norepinephrine, this compound exploits specific monoamine transport pathways to accumulate within adrenergic neurons.

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical properties, 3D structural dynamics, and validated synthetic workflows associated with 1-phenethylguanidine hydrochloride. This document is designed to equip researchers and drug development professionals with the mechanistic insights required to leverage this scaffold in molecular imaging and targeted neuropharmacology.

Molecular Weight and 3D Structural Profiling

To effectively utilize 1-phenethylguanidine in drug design, one must first understand how its physicochemical parameters dictate its biological behavior. The compound exists predominantly as a hydrochloride salt to ensure stability and aqueous solubility.

Quantitative Data Summary

The following table summarizes the core molecular properties and their direct pharmacological causality[1].

PropertyValueCausality / Pharmacological Relevance
CAS Number 2235-99-6Standard chemical identifier for the hydrochloride salt[1].
Molecular Formula C9H14ClN3Represents the protonated guanidinium chloride salt.
Molecular Weight 199.68 g/mol Low molecular weight ensures favorable biodistribution and rapid tissue penetration[1].
Monoisotopic Mass (Base) 163.11 g/mol Critical target mass for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 4Facilitates strong anchoring to target transporter aspartate residues via salt bridges.
Hydrogen Bond Acceptors 0Prevents off-target binding in hydrophobic pockets, increasing target selectivity.
Rotatable Bonds 3Allows conformational flexibility for optimal π−π stacking within transporter channels.
3D Structural Dynamics

The 3D architecture of 1-phenethylguanidine is dominated by two planar systems connected by a flexible sp3 -hybridized ethyl bridge (-CH₂-CH₂-):

  • The Hydrophobic Anchor: A planar, aromatic phenyl ring.

  • The Polar Warhead: A highly delocalized, planar Y-shaped guanidinium cation.

Expert Insight: In an aqueous physiological environment (pH 7.4), the guanidine moiety (pKa ~13.5) remains strictly protonated. The molecule adopts an extended conformation to minimize steric clash between the bulky phenyl ring and the hydrated guanidinium group. However, upon entering the binding pocket of a monoamine transporter, the flexible ethyl linker undergoes an "induced fit" rotation. This allows the phenyl ring to engage in π−π stacking with aromatic residues in the transporter channel, while the guanidinium group forms a critical bidentate salt bridge with highly conserved aspartate residues.

Pharmacological Mechanisms: NET and VMAT2 Interactions

1-phenethylguanidine acts as a "false neurotransmitter." Its primary utility in drug development stems from its ability to hijack the endogenous reuptake machinery of sympathetic neurons[2].

The compound is actively transported into sympathetic nerve terminals via the Norepinephrine Transporter (NET, Uptake-1) . Once in the cytosol, it does not passively diffuse away; instead, it is recognized by the Vesicular Monoamine Transporter (VMAT2) and translocated into neuronal storage vesicles[2]. This dual-transporter mechanism results in long-term vesicular trapping, a property that has been heavily exploited to design [¹¹C]-labeled and [¹⁸F]-labeled radioligands for Positron Emission Tomography (PET) imaging of the cardiac SNS and adrenergic tumors[3].

G N1 1-Phenethylguanidine (Extracellular Space) N2 Norepinephrine Transporter (NET / Uptake-1) N1->N2 Binding & Transport N3 Sympathetic Nerve Terminal (Cytosolic Diffusion) N2->N3 Internalization N4 Vesicular Monoamine Transporter (VMAT2) N3->N4 Substrate Recognition N5 Neuronal Storage Vesicle (Trapping & Retention) N4->N5 Vesicular Uptake

Figure 1: Mechanism of 1-phenethylguanidine uptake via NET and VMAT2 in sympathetic neurons.

Experimental Workflow: Synthesis and Structural Validation

To ensure high purity for downstream in vivo or in vitro applications, the synthesis of 1-phenethylguanidine hydrochloride must be robust and analytically verifiable[4]. The following protocol utilizes an electrophilic guanidinylation strategy designed as a self-validating system.

Protocol: Electrophilic Guanidinylation of 2-Phenethylamine

Objective: High-yield synthesis of 1-phenethylguanidine hydrochloride while avoiding toxic byproducts.

  • Step 1: Reagent Preparation & Activation

    • Action: Dissolve 10 mmol of 2-phenethylamine and 10.5 mmol of 1H-pyrazole-1-carboxamidine hydrochloride in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 20 mmol of N,N-diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: 1H-pyrazole-1-carboxamidine is strategically chosen over traditional S-methylisothiourea to prevent the release of toxic, foul-smelling methyl mercaptan gas. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it deprotonates the primary amine to enhance its nucleophilicity without competing for the electrophilic amidine carbon. Anhydrous DMF prevents the premature hydrolysis of the guanidinylating agent.

  • Step 2: Reaction & Anti-Solvent Precipitation

    • Action: Stir the reaction mixture at 25°C for 12 hours under an argon atmosphere. Pour the crude mixture into 100 mL of vigorously stirred, ice-cold diethyl ether.

    • Causality: The highly polar guanidinium hydrochloride salt is completely insoluble in diethyl ether. This anti-solvent precipitation step instantly isolates the target compound from the DMF and any unreacted lipophilic phenethylamine, bypassing the need for labor-intensive and yield-reducing column chromatography.

  • Step 3: Self-Validating Analytical Loop

    • Action: Filter the precipitate, wash with cold ether, and dry under high vacuum. Analyze the resulting white powder via LC-MS and ¹H-NMR.

    • Validation Criteria:

      • LC-MS: A dominant peak at m/z 164.1 ([M+H]⁺) confirms the successful addition of the amidine group.

      • ¹H-NMR (D₂O): The disappearance of the pyrazole protons (typically ~7.5-8.0 ppm) and the retention of the phenethyl multiplets at 2.8 ppm (Ar-CH₂) and 3.4 ppm (CH₂-N) confirm product purity. Failure condition: If pyrazole peaks persist, the precipitation was incomplete, mandating an additional ether trituration step.

Applications in Drug Development and Radiotracer Design

The 1-phenethylguanidine scaffold is rarely used as a therapeutic end-product due to its potent cardiovascular effects; instead, it is a premier targeting vector.

By utilizing the synthetic workflow above, researchers can introduce functional group modifications to the phenyl ring. For example, the addition of a para-hydroxy group yields p-hydroxyphenethylguanidine. When labeled with Carbon-11 ([¹¹C]-p-hydroxy-PG), this molecule exhibits optimized neuronal uptake rates and prolonged retention times, providing exceptionally high tumor-to-background radioactivity ratios for the detection of adrenergic tumors (e.g., pheochromocytomas) and the mapping of heart failure progression[2][3].

Understanding the precise molecular weight, 3D structural flexibility, and transporter causality of 1-phenethylguanidine hydrochloride is the fundamental first step in engineering the next generation of autonomic nervous system diagnostics.

References

1.[1] CAS:2235-99-6, 1-Phenethylguanidine hydrochloride - Bidepharm

2.[2] [11C]-p-Hydroxyphenethylguanidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf

3.[4] Guanidines Supplier & Distributors - Apollo Scientific

4.[3] Chemistry and Biology of Radiotracers That Target Changes in Sympathetic and Parasympathetic Nervous Systems in Heart Disease - Journal of Nuclear Medicine

Sources

Foundational

An In-Depth Technical Guide to 1-Phenethylguanidine as a Putative Trace Amine-Associated Receptor 1 Agonist

For Researchers, Scientists, and Drug Development Professionals Abstract Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling G-protein coupled receptor (GPCR) target for the development of novel therape...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a compelling G-protein coupled receptor (GPCR) target for the development of novel therapeutics for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorder.[1][2] Unlike conventional antipsychotics that primarily act on dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action by modulating monoaminergic and glutamatergic neurotransmission, potentially leading to improved efficacy and a more favorable side-effect profile.[3][[“]] This guide provides a comprehensive technical overview of 1-phenethylguanidine, a compound of interest due to its structural similarity to endogenous trace amines and other known TAAR1 agonists. While direct experimental data on 1-phenethylguanidine's activity at TAAR1 is limited in publicly available literature, this document will extrapolate from established structure-activity relationships (SAR) to hypothesize its pharmacological profile. Furthermore, we will provide detailed, field-proven methodologies for its synthesis, in vitro characterization, and in vivo evaluation, thereby offering a complete roadmap for its investigation as a potential TAAR1 agonist.

The Rationale for Targeting Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR activated by endogenous trace amines, such as β-phenethylamine (β-PEA), tyramine, and octopamine, as well as by certain amphetamine-like psychostimulants.[5][6][7] It is expressed in key brain regions associated with monoaminergic regulation, including the ventral tegmental area (VTA) and the dorsal raphe nucleus.[8][9] Activation of TAAR1 has been shown to modulate the activity of dopamine, serotonin, and glutamate systems, which are implicated in the pathophysiology of various psychiatric conditions.[[“]][10]

The therapeutic potential of TAAR1 agonists is underscored by the clinical development of compounds like ulotaront and ralmitaront for schizophrenia.[2][[“]] These agents have demonstrated the potential to treat a broader spectrum of schizophrenia symptoms, including negative and cognitive symptoms, with a reduced risk of the metabolic and motor side effects associated with current antipsychotics.[3]

The Pharmacophore of TAAR1 Agonists and the Potential of 1-Phenethylguanidine

Structure-activity relationship studies have revealed key pharmacophoric features for TAAR1 agonism. These generally include a basic nitrogen atom and an aromatic ring, connected by a flexible linker.[11] The phenethylamine backbone, present in endogenous ligands like β-PEA, is a common motif in many TAAR1 agonists.[12] The guanidine group, a strong base, is also a recurring feature in various biologically active compounds and has been explored in the context of other receptor ligands.[13]

1-Phenethylguanidine combines these two key structural elements: a phenethylamine scaffold and a terminal guanidine group. This combination makes it a compelling candidate for a TAAR1 agonist. The phenethyl moiety is expected to interact with the aromatic binding pocket of the receptor, while the basic guanidine group is hypothesized to engage with key acidic residues, such as the highly conserved aspartate in transmembrane domain 3 (D3.32), which is crucial for the binding of amine-containing ligands to many aminergic GPCRs.[14]

Hypothesized Mechanism of Action and Signaling Pathway

Upon binding to TAAR1, 1-phenethylguanidine is predicted to act as an agonist, initiating a cascade of intracellular signaling events. TAAR1 is primarily known to couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[5][6] This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, modulating neuronal excitability and neurotransmitter release.[15]

Furthermore, TAAR1 signaling can also involve G-protein-independent pathways, such as those mediated by β-arrestin2.[16] There is also evidence for TAAR1 coupling to other G-proteins, such as Gαq, and for interactions with other receptors, like the dopamine D2 receptor, forming functional heterodimers that can influence downstream signaling.[7]

Diagram: Hypothesized TAAR1 Signaling Pathway for 1-Phenethylguanidine

TAAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 1-PEG 1-Phenethylguanidine TAAR1 TAAR1 1-PEG->TAAR1 Agonist Binding Gs Gαs TAAR1->Gs Activation D2R D2R TAAR1->D2R Heterodimerization (Modulation of Dopamine Signaling) BetaArrestin β-Arrestin 2 TAAR1->BetaArrestin Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulation Gi Gαi/o PKA PKA cAMP->PKA Activation CREB CREB (pCREB) PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation ERK ERK1/2 BetaArrestin->ERK Activation

Caption: Hypothesized signaling cascade following TAAR1 activation by 1-phenethylguanidine.

Experimental Protocols

Synthesis of 1-Phenethylguanidine Hydrochloride

This protocol describes a common method for the synthesis of guanidines from primary amines.

Materials:

  • 2-Phenylethylamine

  • Cyanamide

  • Scandium (III) trifluoromethanesulfonate (Sc(OTf)₃)

  • Deionized water

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-phenylethylamine (1.0 eq) and cyanamide (1.2 eq) in deionized water, add Sc(OTf)₃ (0.1 eq) at room temperature.

  • Stir the reaction mixture at 100°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and wash with chloroform (3 x volume of water).

  • Concentrate the aqueous layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform-methanol gradient.

  • Dissolve the purified product in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield 1-phenethylguanidine hydrochloride.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Diagram: Synthetic Workflow for 1-Phenethylguanidine HCl

Synthesis_Workflow Start Start Materials: 2-Phenylethylamine Cyanamide Reaction Guanidinylation Reaction: Sc(OTf)3, H2O, 100°C Start->Reaction Workup Aqueous Workup: Extraction with CHCl3 Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Salt Salt Formation: HCl in Et2O Purification->Salt Final Final Product: 1-Phenethylguanidine HCl Salt->Final Analysis Characterization: NMR, HRMS Final->Analysis cAMP_Assay_Workflow Cell_Plating Cell Plating: hTAAR1-HEK293 cells Incubation Incubation: Add compounds to cells, 37°C, 30 min Cell_Plating->Incubation Compound_Prep Compound Preparation: Serial dilutions of 1-Phenethylguanidine Compound_Prep->Incubation Detection cAMP Detection: Cell lysis and HTRF/LANCE/ELISA Incubation->Detection Data_Analysis Data Analysis: Concentration-response curve, EC50 and Emax calculation Detection->Data_Analysis Result Result: Potency and Efficacy of 1-Phenethylguanidine Data_Analysis->Result

Caption: Workflow for determining the in vitro agonist activity of 1-phenethylguanidine at TAAR1.

Comparative Pharmacological Data of Known TAAR1 Agonists

As direct data for 1-phenethylguanidine is not available, the following table provides a comparative overview of the in vitro potencies of endogenous and synthetic TAAR1 agonists to serve as a benchmark for future studies.

CompoundReceptorAssay TypePotency (EC₅₀)Efficacy (Eₘₐₓ)Reference
β-Phenethylamine Human TAAR1cAMP~100-500 nMFull Agonist[5]
Tyramine Human TAAR1cAMP~50-200 nMFull Agonist[5]
Amphetamine Human TAAR1cAMPMicromolar (µM) rangePartial/Full Agonist[5][6]
Ulotaront (SEP-363856) Human TAAR1VariousNanomolar (nM) rangeFull Agonist[17]
Ralmitaront (RO-6889450) Human TAAR1VariousNanomolar (nM) rangePartial Agonist[2][[“]]

In Vivo Evaluation: Preclinical Models

Should 1-phenethylguanidine demonstrate significant in vitro activity, subsequent in vivo studies would be warranted. Key preclinical models to assess its antipsychotic-like potential include:

  • Dopamine Transporter (DAT) Knockout Models: These animals exhibit hyperdopaminergic activity, and effective TAAR1 agonists have been shown to reduce their hyperlocomotion. [10][18]* NMDA Receptor Antagonist-Induced Hyperactivity: Models using agents like MK-801 or ketamine mimic certain aspects of schizophrenia, and TAAR1 agonists can attenuate the induced behavioral deficits. [1]* Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Deficits in PPI are observed in schizophrenic patients, and this model assesses a compound's ability to restore this sensorimotor gating deficit.

Pharmacokinetics and Drug Metabolism Considerations

The pharmacokinetic profile of 1-phenethylguanidine will be a critical determinant of its therapeutic potential. The presence of the highly basic guanidine group may influence its absorption, distribution, metabolism, and excretion (ADME) properties. Guanidine-containing compounds can be substrates for various transporters and metabolizing enzymes. [19]Early in vitro ADME studies, including metabolic stability in liver microsomes and plasma protein binding, will be essential.

Conclusion and Future Directions

1-Phenethylguanidine represents a structurally logical, yet underexplored, candidate for a TAAR1 agonist. Its synthesis is straightforward, and established in vitro and in vivo assays can be readily applied to characterize its pharmacological profile. The protocols and conceptual framework provided in this guide are intended to facilitate the investigation of 1-phenethylguanidine and other novel guanidine-containing compounds as potential therapeutics targeting TAAR1. Future research should focus on a thorough in vitro characterization, followed by pharmacokinetic and in vivo efficacy studies to validate the therapeutic hypothesis presented herein. The exploration of such novel chemical matter is crucial for the continued development of innovative treatments for neuropsychiatric disorders.

References

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences. [Link]

  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. CADTH. [Link]

  • TAAR1 - Wikipedia. Wikipedia. [Link]

  • Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. MDPI. [Link]

  • TAAR1 and Psychostimulant Addiction. PMC. [Link]

  • TAARs as Novel Therapeutic Targets for the Treatment of Depression: A Narrative Review of the Interconnection with Monoamines and Adult Neurogenesis. MDPI. [Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. PubMed. [Link]

  • What are the therapeutic potential of TAAR1 agonists in schizophrenia? Consensus. [Link]

  • TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers. [Link]

  • Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. PMC. [Link]

  • Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. PMC. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. ResearchGate. [Link]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PMC. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. [Link]

  • Researchers shed light on mechanisms behind TAAR1 activation. BioWorld. [Link]

  • Structural and signaling mechanisms of TAAR1 enabled preferential agonist design. ResearchGate. [Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. [Link]

  • Effects of Guanethidine and Phenethylguanidine on the Frog Neuromuscular Junction. PubMed. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. PMC. [Link]

  • Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • Activation of trace amine-associated receptor 1 (TAAR1) transiently reduces alcohol drinking in socially housed mice. bioRxiv. [Link]

  • TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. PNAS. [Link]

  • Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays. PMC. [Link]

  • A Practical, Automated Synthesis of meta-[(18)F]Fluorobenzylguanidine for Clinical Use. ResearchGate. [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. PMC. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC. [Link]

  • A partial trace amine-associated receptor 1 agonist exhibits properties consistent with a methamphetamine substitution treatment. PubMed. [Link]

  • EPR investigation of in vivo inhibitory effect of guanidine compounds on nitric oxide production in rat tissues. PubMed. [Link]

  • Pharmacokinetics and metabolism of guanfacine in man: a review. PubMed. [Link]

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Exploratory

An In-depth Technical Guide on the Blood-Brain Barrier Permeability of 1-Phenethylguanidine HCl

Executive Summary 1-Phenethylguanidine, historically known as the anti-diabetic drug phenformin, is experiencing a resurgence of interest within the scientific community for its potent anti-neoplastic properties, particu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenethylguanidine, historically known as the anti-diabetic drug phenformin, is experiencing a resurgence of interest within the scientific community for its potent anti-neoplastic properties, particularly in aggressive brain tumors like glioblastoma.[1] Its therapeutic potential in the central nervous system (CNS) is, however, critically dependent on its ability to cross the formidable blood-brain barrier (BBB). This guide provides a detailed technical overview of the key considerations, plausible transport mechanisms, and robust experimental methodologies for characterizing the BBB permeability of 1-phenethylguanidine hydrochloride (HCl). We will delve into its physicochemical properties, explore potential transport pathways, and present detailed in vitro and in vivo protocols to equip researchers and drug development professionals with the necessary tools to investigate this critical aspect of its pharmacology.

Introduction: A Renewed Focus on a Controversial Molecule

Phenformin, a member of the biguanide class of drugs, was widely used for the management of type 2 diabetes mellitus.[2] However, it was withdrawn from many markets due to concerns about an associated risk of lactic acidosis.[1] Despite this, recent research has illuminated its potent anti-cancer activities, stemming primarily from its function as a mitochondrial complex I inhibitor.[3][4] This has led to the "repurposing" of phenformin as a potential therapeutic agent for various cancers.[5]

Of particular interest is its demonstrated efficacy in preclinical models of glioblastoma, the most aggressive primary brain tumor.[6][7] Studies have shown that phenformin can inhibit the growth of glioblastoma stem cells and prolong the survival of animal models.[5][8] These encouraging findings inherently suggest that phenformin possesses some degree of BBB permeability, yet a thorough characterization of this crucial parameter is largely absent from the current literature. Understanding how, and to what extent, 1-phenethylguanidine HCl enters the brain is paramount for its successful clinical translation for CNS malignancies.

Physicochemical Profile of 1-Phenethylguanidine HCl

The ability of a small molecule to passively diffuse across the BBB is heavily influenced by its physicochemical properties. The key characteristics of 1-phenethylguanidine HCl are summarized below.

PropertyValueReference(s)
Chemical Name 1-(diaminomethylidene)-2-(2-phenylethyl)guanidine;hydrochloride[2]
Molecular Formula C₁₀H₁₆ClN₅[9]
Molecular Weight 241.72 g/mol [10]
Appearance White crystalline powder[2]
Melting Point 175-178 °C[2]
Solubility Soluble in water and ethanol; practically insoluble in chloroform and ether.[2][11]
pKa 2.7, 11.8 (at 32 °C)[2]
logP (Octanol/Water) -0.8[2]

With a molecular weight under 400-500 Da, 1-phenethylguanidine HCl fits within the general size requirement for potential BBB penetration via passive diffusion.[12] However, its high water solubility and low logP value of -0.8 indicate a hydrophilic nature, which is generally unfavorable for passive transcellular diffusion across the lipid-rich endothelial cell membranes of the BBB.[2] Furthermore, with pKa values of 2.7 and 11.8, it will be predominantly in a cationic form at physiological pH, further hindering its ability to passively cross the BBB.[2] This strongly suggests that its entry into the CNS is likely facilitated by other mechanisms.

The Blood-Brain Barrier: A formidable Challenge

The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.[13][14] It is formed by brain microvascular endothelial cells (BMECs), which are connected by complex tight junctions.[13] This "physical barrier" is further supported by a "transport barrier," consisting of a variety of influx and efflux transporters that regulate the passage of molecules, and a "metabolic barrier" of enzymes that can degrade potential neurotoxic compounds.[15] For a therapeutic agent to be effective in the brain, it must be able to navigate this complex and restrictive environment.

Plausible Mechanisms of 1-Phenethylguanidine HCl Transport Across the BBB

Given its physicochemical properties, the transport of the cationic 1-phenethylguanidine across the BBB is likely not a simple matter of passive diffusion. A more plausible explanation is the involvement of carrier-mediated transport systems.

Carrier-Mediated Transport: The Role of Organic Cation Transporters

The most probable candidates for facilitating the transport of 1-phenethylguanidine into the brain are the organic cation transporters (OCTs).[16] These transporters are responsible for the uptake of a wide range of endogenous and exogenous cationic compounds. However, the expression and functional relevance of OCTs at the BBB have been a subject of debate in the scientific literature.

Some studies have reported the expression of OCT1, OCT2, and OCT3 in immortalized human and mouse brain endothelial cell lines (hCMEC/D3 and bEnd.3, respectively), suggesting a potential role in the transport of cationic drugs across the BBB.[16][17][18] Conversely, other research has found undetectable or very low levels of OCT1 and OCT2 in isolated human and mouse brain microvessels, questioning their significance in vivo.[19] It is possible that the discrepancies in these findings are due to differences in experimental models (in vitro cell lines vs. ex vivo tissue) and methodologies.[19]

Given that phenformin is a known substrate for OCTN1 in mitochondria, investigating its interaction with various OCTs at the BBB is a critical area of future research.[20]

Below is a conceptual diagram illustrating the potential transport mechanisms of 1-phenethylguanidine HCl across the BBB.

cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma Phenformin_blood 1-Phenethylguanidine HCl (Cationic) Passive_Diffusion Passive Diffusion (Likely low due to hydrophilicity) Phenformin_blood->Passive_Diffusion Unlikely OCT Organic Cation Transporter (OCT) (Hypothesized) Phenformin_blood->OCT Carrier-Mediated Influx Phenformin_brain 1-Phenethylguanidine HCl OCT->Phenformin_brain Efflux Efflux Transporters (e.g., P-gp) Efflux->Phenformin_blood Phenformin_brain->Efflux Efflux

Caption: Potential transport mechanisms of 1-phenethylguanidine HCl across the BBB.

Methodologies for Assessing BBB Permeability

A multi-pronged approach utilizing both in vitro and in vivo models is essential for a comprehensive evaluation of a compound's BBB permeability.

In Vitro Models: High-Throughput Screening and Mechanistic Insights

In vitro models offer a cost-effective and high-throughput means of screening compounds for their potential to cross the BBB.[21] While they may not perfectly replicate the in vivo environment, they are invaluable for ranking compounds and investigating transport mechanisms.[21]

Commonly used in vitro models include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): A non-cell-based assay that assesses a compound's ability to diffuse across a lipid membrane, providing a measure of passive permeability.[22]

  • Cell-Based Assays: These utilize monolayers of brain endothelial cells, either from primary cultures or immortalized cell lines like the human hCMEC/D3 or the mouse bEnd.3 cells.[13][23] These models can be used in monoculture or in co-culture with other cells of the neurovascular unit, such as astrocytes and pericytes, to better mimic the in vivo BBB.[24]

This protocol describes a typical permeability assay using a co-culture model of brain endothelial cells and astrocytes.

  • Cell Culture and Co-culture Setup:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes separately under standard conditions.

    • Coat the apical side of a Transwell® insert with a suitable extracellular matrix protein (e.g., collagen).

    • Seed the astrocytes on the basolateral side of the Transwell® membrane.

    • Once the astrocytes are confluent, seed the hCMEC/D3 cells on the apical side of the insert.

    • Allow the co-culture to differentiate and form a tight monolayer, which can take several days.

  • Barrier Integrity Assessment:

    • Monitor the formation of a restrictive barrier by measuring the transendothelial electrical resistance (TEER) using an EVOM™ voltohmmeter. A high TEER value is indicative of tight junction formation.[25]

    • Additionally, assess the permeability of a paracellular marker, such as Lucifer yellow or a fluorescently-labeled dextran, to confirm the integrity of the cell monolayer.

  • Permeability Assay:

    • Replace the medium in the apical (donor) chamber with a solution containing a known concentration of 1-phenethylguanidine HCl.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • To determine if active transport is involved, perform the assay at 4°C in parallel with the standard 37°C incubation. Low temperatures inhibit active transport processes.

    • To investigate the involvement of specific transporters like OCTs, co-incubate 1-phenethylguanidine HCl with known inhibitors of these transporters.

  • Quantification and Data Analysis:

    • Quantify the concentration of 1-phenethylguanidine HCl in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

cluster_prep Preparation cluster_validation Validation cluster_experiment Experiment cluster_analysis Analysis Culture_Cells Culture Endothelial Cells & Astrocytes Setup_Transwell Set up Transwell Co-culture Culture_Cells->Setup_Transwell Measure_TEER Measure TEER Setup_Transwell->Measure_TEER Paracellular_Marker Assess Paracellular Marker Permeability Measure_TEER->Paracellular_Marker Add_Compound Add 1-Phenethylguanidine HCl to Apical Chamber Paracellular_Marker->Add_Compound Incubate Incubate at 37°C (and 4°C for active transport) Add_Compound->Incubate Sample_Basolateral Sample Basolateral Chamber Over Time Incubate->Sample_Basolateral Quantify Quantify Compound (LC-MS) Sample_Basolateral->Quantify Calculate_Papp Calculate Papp Value Quantify->Calculate_Papp

Caption: Workflow for an in vitro BBB permeability assay using a Transwell system.

In Vivo Models: The Gold Standard for Brain Uptake

While in vitro models are useful for screening, in vivo studies are considered the gold standard for determining a compound's ability to cross the BBB under physiological conditions.[26]

Commonly used in vivo techniques include:

  • Brain-to-Plasma Ratio (Kp): This method involves administering the compound to an animal and, at a specific time point, measuring its concentration in both the brain tissue and the plasma.[26] While relatively straightforward, it doesn't distinguish between the free and bound drug in the brain.

  • In Situ Brain Perfusion: This technique allows for the precise control of the composition of the perfusate and provides a direct measure of the unidirectional influx of a compound into the brain.[27]

  • Microdialysis: This is an invasive technique that involves implanting a small probe into a specific brain region to sample the extracellular fluid.[15][28] It allows for the measurement of the unbound, pharmacologically active concentration of a drug in the brain over time.[28]

  • Imaging Techniques: Non-invasive imaging methods like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can be used to visualize and quantify the distribution of a radiolabeled compound in the brain in real-time.[28]

This protocol outlines the steps for determining the Kp of 1-phenethylguanidine HCl in mice.

  • Animal Preparation and Dosing:

    • Acclimate male C57BL/6 mice to the housing conditions for at least one week.

    • Administer 1-phenethylguanidine HCl via a relevant route (e.g., intravenous or oral) at a predetermined dose.

  • Sample Collection:

    • At a specified time point post-administration (e.g., 1 hour), anesthetize the mice.

    • Collect a blood sample via cardiac puncture into a tube containing an anticoagulant.

    • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove any remaining blood from the brain vasculature.

    • Excise the brain, rinse with cold saline, blot dry, and record its weight.

  • Sample Processing:

    • Centrifuge the blood sample to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification:

    • Extract 1-phenethylguanidine HCl from the plasma and brain homogenate samples.

    • Quantify the concentration of the compound in both matrices using a validated LC-MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma ratio (Kp) using the following formula: Kp = Cbrain / Cplasma Where Cbrain is the concentration of the compound in the brain (ng/g of tissue) and Cplasma is the concentration in the plasma (ng/mL).

Acclimate Acclimate Mice Dose Administer 1-Phenethylguanidine HCl Acclimate->Dose Anesthetize Anesthetize Mouse at Pre-determined Time Dose->Anesthetize Collect_Blood Collect Blood Sample Anesthetize->Collect_Blood Perfuse Transcardial Perfusion with Saline Anesthetize->Perfuse Process_Blood Process Blood to Obtain Plasma Collect_Blood->Process_Blood Excise_Brain Excise and Weigh Brain Perfuse->Excise_Brain Homogenize_Brain Homogenize Brain Tissue Excise_Brain->Homogenize_Brain Quantify_Plasma Quantify Compound in Plasma (LC-MS) Process_Blood->Quantify_Plasma Quantify_Brain Quantify Compound in Brain Homogenate (LC-MS) Homogenize_Brain->Quantify_Brain Calculate_Kp Calculate Brain-to-Plasma Ratio (Kp) Quantify_Plasma->Calculate_Kp Quantify_Brain->Calculate_Kp

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis and Isolation of 1-Phenethylguanidine Hydrochloride

Executive Summary The synthesis of alkyl guanidines is a critical transformation in medicinal chemistry, given the prevalence of the guanidinium pharmacophore in antihypertensive agents, antidiabetic drugs, and kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of alkyl guanidines is a critical transformation in medicinal chemistry, given the prevalence of the guanidinium pharmacophore in antihypertensive agents, antidiabetic drugs, and kinase inhibitors. This application note details a highly efficient, chromatography-free protocol for the synthesis of 1-phenethylguanidine hydrochloride . By leveraging a mild electrophilic guanylation strategy, this workflow ensures high atom economy, quantitative conversion, and a self-validating purification mechanism suitable for both discovery-scale and scale-up operations.

Mechanistic Rationale & Reagent Selection

Historically, the conversion of amines to guanidines relied on reagents such as cyanamide or S-methylisothiourea. These classical methods are heavily disadvantaged by the need for harsh reaction conditions (e.g., high-temperature fusion) and the generation of highly toxic, foul-smelling byproducts like methyl mercaptan ()[1].

To bypass these limitations, this protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride (commonly known as the Bernatowicz reagent). This reagent acts as a highly efficient, chemoselective guanylating agent for sterically unhindered primary aliphatic amines at ambient temperatures ()[2].

Causality in Reaction Design:

  • Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic proton sink. It ensures the phenethylamine remains fully deprotonated and highly nucleophilic without competing for the electrophilic amidine carbon.

  • Solvent Selection (DMF): N,N-Dimethylformamide provides the necessary dielectric constant to solubilize both the polar hydrochloride reagent and the organic substrates, facilitating rapid reaction kinetics.

  • Self-Validating Purification: The reaction byproduct is 1H-pyrazole. Because pyrazole, DMF, and DIPEA are highly soluble in non-polar solvents, the introduction of cold diethyl ether acts as an anti-solvent. The highly polar 1-phenethylguanidine hydrochloride selectively crashes out of solution. If the reaction fails, no precipitate forms, making this a visually self-validating system.

Reagent Specifications & Quantitative Data

To ensure reproducibility, all quantitative data for a standard 10.0 mmol scale synthesis is summarized in the table below.

Table 1: Stoichiometry and Reagent Specifications
Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
Phenethylamine 121.181.001.21 g (1.26 mL)Primary Substrate / Nucleophile
1H-Pyrazole-1-carboxamidine HCl 146.581.051.54 gElectrophilic Guanylating Agent
N,N-Diisopropylethylamine (DIPEA) 129.241.001.29 g (1.74 mL)Non-nucleophilic Base
N,N-Dimethylformamide (DMF) 73.09-15.0 mLPolar Aprotic Solvent
Diethyl Ether (Et₂O) 74.12-150.0 mLAnti-solvent (Precipitation)

Workflow Visualization

Workflow N1 Phenethylamine (Nucleophile) N4 Nucleophilic Addition & Pyrazole Elimination N1->N4 N2 1H-Pyrazole-1-carboxamidine HCl (Guanylating Agent) N2->N4 N3 DIPEA / DMF (Base / Solvent) N3->N4 N5 Crude Mixture (Guanidine HCl + Pyrazole) N4->N5 RT, 12-18 h N6 Precipitation (Cold Diethyl Ether) N5->N6 Anti-solvent Addition N7 Filtration & Washing (Removes Pyrazole/DMF) N6->N7 N8 1-Phenethylguanidine HCl (Purified Product) N7->N8 Vacuum Drying

Workflow and mechanistic steps for the synthesis of 1-phenethylguanidine hydrochloride.

Self-Validating Experimental Protocol

Step 1: Nucleophile Activation In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenethylamine (1.21 g, 10.0 mmol) in anhydrous DMF (15.0 mL) under an inert nitrogen atmosphere. Add DIPEA (1.74 mL, 10.0 mmol) to the stirring solution. Insight: Adding the base prior to the guanylating agent prevents the formation of unreactive amine hydrochloride salts, ensuring the phenethylamine is primed for nucleophilic attack.

Step 2: Electrophilic Guanylation Add 1H-pyrazole-1-carboxamidine hydrochloride (1.54 g, 10.5 mmol) to the solution in a single portion. Seal the flask and allow the reaction to stir vigorously at room temperature (20–25 °C) for 12 to 18 hours. Insight: The slight stoichiometric excess (1.05 eq) of the Bernatowicz reagent drives the reaction to absolute completion, which is critical since separating unreacted phenethylamine from the final product is notoriously difficult.

Step 3: Anti-Solvent Precipitation (Self-Validation) Transfer the crude reaction mixture dropwise into a vigorously stirring beaker containing ice-cold diethyl ether (150 mL). A dense, white crystalline precipitate will immediately form. Insight: This is the self-validating step. The extreme polarity of the newly formed guanidinium chloride lattice renders it completely insoluble in ether. Conversely, DMF, DIPEA, and the cleaved pyrazole byproduct remain entirely solvated.

Step 4: Isolation and Desiccation Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with fresh, ice-cold diethyl ether (3 × 20 mL) to extract any residual pyrazole trapped in the crystal lattice. Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) for 12 hours to afford pure 1-phenethylguanidine hydrochloride.

Analytical Characterization Standards

To confirm the structural integrity and purity of the synthesized compound, compare the isolated product against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.55 (t, J = 5.8 Hz, 1H, NH -CH₂), 7.35–7.18 (m, 9H, Ar-H [5H] + C(=NH )NH ₂ [4H, broad exchangeable singlet]), 3.38 (q, J = 6.8 Hz, 2H, CH ₂-N), 2.78 (t, J = 7.2 Hz, 2H, CH ₂-Ar).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 157.2 (C=N), 138.8 (Ar-C), 128.7 (Ar-C), 128.4 (Ar-C), 126.3 (Ar-C), 42.5 (CH₂-N), 34.8 (CH₂-Ar).

  • HRMS (ESI+): m/z calculated for C₉H₁₄N₃⁺ [M+H]⁺ 164.1182, found 164.1185.

Troubleshooting & Optimization

Observed IssueMechanistic CauseCorrective Action
No precipitate forms upon ether addition The DMF-to-Ether ratio is too high, preventing the dielectric constant of the mixture from dropping low enough to force crystallization.Concentrate the crude DMF solution under high vacuum (co-evaporate with toluene if necessary) to ~5 mL before adding it to the cold ether.
Pyrazole peaks present in ¹H NMR (~7.6 & 6.3 ppm) Inadequate washing during filtration allowed the pyrazole byproduct to co-precipitate or remain trapped in the filter cake.Triturate the isolated solid in 50 mL of fresh, ice-cold diethyl ether for 15 minutes, re-filter, and dry.
Incomplete conversion (Starting material remains) The 1H-pyrazole-1-carboxamidine HCl reagent is highly hygroscopic; moisture degrades the electrophilic amidine carbon.Ensure the guanylating reagent is stored in a desiccator and weighed rapidly. Use strictly anhydrous DMF.

References

  • Title: 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Source: The Journal of Organic Chemistry, 57(8), 2497-2502 (1992). URL: [Link]

  • Title: Synthetic accesses to biguanide compounds. Source: PMC - National Institutes of Health (NIH), Molecules, 20(9), 16025-16067 (2015). URL: [Link]

  • Title: Recent developments in guanylating agents. Source: ARKIVOC, 2005(iv), 49-87 (2005). URL: [Link]

  • Title: Electrocatalytic Desulfurizative Amination of Thioureas to Guanidines. Source: The Journal of Organic Chemistry, 88(20), 14660-14668 (2023). URL: [Link]

Sources

Application

Application Note: Preparation and Handling of 1-Phenethylguanidine Hydrochloride for In Vitro Cell Culture

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro cell culture, radiotracer precursor handling, and pharmacological assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro cell culture, radiotracer precursor handling, and pharmacological assays.

Introduction & Biological Relevance

1-Phenethylguanidine hydrochloride (CAS: 2235-99-6) is a highly versatile pharmacological building block. The phenethylguanidine pharmacophore is widely recognized for its high affinity for the norepinephrine transporter (NET), making it a critical precursor in the development of PET radiotracers for cardiac and neuroendocrine imaging 1. Furthermore, derivatives of phenethylguanidine exhibit potent inhibition of inducible nitric oxide synthase (iNOS) 2 and serve as structural backbones for epithelial sodium channel (ENaC) blockers 3.

Because of its diverse applications in cell-based assays—ranging from macrophage inflammatory models to neuronal uptake studies—proper dissolution, sterilization, and storage of the compound are paramount to ensuring reproducible experimental outcomes.

Mechanism PEG Phenethylguanidine (Pharmacophore) NET Norepinephrine Transporter (NET) PEG->NET Radiotracer Targeting iNOS Inducible Nitric Oxide Synthase (iNOS) PEG->iNOS Enzyme Inhibition ENaC Epithelial Sodium Channel (ENaC) PEG->ENaC Channel Blockade

Pharmacological targets of phenethylguanidine derivatives in biological systems.

Physicochemical Properties & Solvent Causality

Before initiating the protocol, it is critical to understand the physical properties of the compound to inform solvent selection.

PropertySpecification
Chemical Name 1-Phenethylguanidine hydrochloride
CAS Number 2235-99-6
Molecular Weight 199.68 g/mol
Chemical Formula C9H13N3 · HCl
Appearance White to off-white crystalline powder
Solubility (Water) >50 mg/mL (Optimal)
Solubility (DMSO) >20 mg/mL (Alternative)
Causality of Solvent Selection

The presence of the hydrochloride (HCl) salt fundamentally alters the dissolution thermodynamics of the phenethylguanidine free base. The protonated guanidinium moiety is highly polar and readily forms hydrogen bonds with water, resulting in excellent aqueous solubility.

  • Water (Primary Choice): Sterile, cell-culture grade water is the optimal solvent. It avoids the cytotoxicity, membrane-permeabilizing effects, and epigenetic alterations frequently associated with organic solvents like DMSO.

  • DMSO (Secondary Choice): Dimethyl sulfoxide is only recommended if the experimental design requires co-administration with highly lipophilic drugs in a unified vehicle, or if long-term anhydrous storage is strictly necessary to prevent hydrolytic degradation of modified derivatives.

Step-by-Step Dissolution Protocol

This methodology outlines the preparation of a 100 mM stock solution .

Step 1: Mass Calculation and Weighing
  • Calculate: To prepare 1 mL of a 100 mM stock solution, weigh exactly 19.97 mg of 1-phenethylguanidine hydrochloride.

  • Action: Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube using an anti-static spatula.

Step 2: Dissolution
  • Action: Add 1.0 mL of sterile, cell-culture grade water (or DMSO) to the tube.

  • Action: Vortex vigorously for 30–60 seconds.

  • Self-Validation Check: Inspect the tube against both a light and dark background. The solution must be optically clear. Causality: If opalescence or micro-particulates persist, the compound has not fully solvated, which will lead to inaccurate dosing. If necessary, sonicate in a room-temperature water bath for 5 minutes until complete clarity is achieved.

Step 3: Sterile Filtration
  • Action: Draw the clear solution into a sterile 1 mL or 3 mL syringe.

  • Action: Attach a 0.22 µm syringe filter.

    • For Water: Use a Polyethersulfone (PES) filter. Causality: PES provides ultra-low protein and drug binding, ensuring the concentration remains at 100 mM.

    • For DMSO: Use a Polytetrafluoroethylene (PTFE) filter. Causality: PES membranes will dissolve in DMSO, leaching toxic polymers into your stock.

  • Self-Validation Check: The solution should pass through the filter with minimal thumb pressure. High back-pressure indicates incomplete dissolution, requiring you to return to Step 2.

Step 4: Aliquoting and Storage
  • Action: Dispense the filtered stock into 50 µL or 100 µL aliquots using sterile, amber microcentrifuge tubes.

  • Action: Store immediately at -20°C (stable for up to 6 months).

  • Causality: Aliquoting prevents repeated freeze-thaw cycles. Freeze-thawing introduces atmospheric moisture condensation, which can drive localized hydrolysis or degrade the compound over time. Amber tubes protect the guanidine structure from potential UV-induced photo-degradation.

Experimental Workflow Diagram

Workflow A 1-Phenethylguanidine HCl (Dry Powder) B Solvent Selection Water (Preferred) or DMSO A->B C Dissolution Vortex & Sonicate B->C D Sterile Filtration PES (Water) / PTFE (DMSO) C->D E Aliquoting & Storage Single-use vials at -20°C D->E F Cell Culture Application Dilute in Buffered Media E->F

Workflow for preparing and storing 1-phenethylguanidine hydrochloride stock solutions.

In Vitro Application: Trustworthiness & Troubleshooting

When applying the stock solution to living cell cultures, the protocol must be self-validating to ensure cellular responses are due to the drug, not the vehicle or preparation method.

Issue 1: pH Shift in Unbuffered Media
  • Causality: Dissolving high concentrations of a hydrochloride salt in unbuffered water can lower the pH due to the dissociation of HCl.

  • Self-Validation: Always dilute the aqueous stock into fully buffered culture media (e.g., DMEM or RPMI containing 44 mM NaHCO₃ or 10-25 mM HEPES). Verify visually that the media's phenol red indicator remains pink/orange (pH 7.2–7.4) and does not shift to yellow (acidic) upon addition of the compound.

Issue 2: Precipitation Upon Dilution (If using DMSO)
  • Causality: If DMSO was utilized as the stock solvent, the rapid introduction of a hydrophobic derivative into an aqueous culture medium can cause transient micro-precipitation, effectively lowering the bioavailable concentration.

  • Self-Validation: Add the DMSO stock dropwise to the pre-warmed (37°C) media while gently swirling or vortexing to ensure instantaneous dispersion. Examine the media under a phase-contrast microscope prior to adding it to the cells; the absence of crystalline structures validates successful solvation. Ensure the final DMSO concentration in the well remains 0.1% (v/v) to prevent solvent-induced cytotoxicity.

References

  • Chemistry and Biology of Radiotracers That Target Changes in Sympathetic and Parasympathetic Nervous Systems in Heart Disease.Journal of Nuclear Medicine.
  • Fluorine-18 patents (2009–2015). Part 1: novel radiotracers.National Center for Biotechnology Information (PMC).
  • Design, Synthesis, and Structure−Activity Relationships of Novel 2-Substituted Pyrazinoylguanidine Epithelial Sodium Channel Blockers: Drugs for Cystic Fibrosis and Chronic Bronchitis.Journal of Medicinal Chemistry - ACS Publications.

Sources

Method

Application Note: HPLC Method Development for 1-Phenethylguanidine Hydrochloride

Executive Summary The quantification of highly basic pharmaceutical intermediates presents a persistent challenge in analytical chemistry. This application note details a robust, self-validating Reversed-Phase High-Perfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly basic pharmaceutical intermediates presents a persistent challenge in analytical chemistry. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-phenethylguanidine hydrochloride (CAS: 2235-99-6). By leveraging Ion-Pairing Chromatography (IPC) and precise mobile phase pH control, this protocol overcomes the severe peak tailing typically associated with basic guanidine derivatives, ensuring high-resolution separation and reproducible quantification suitable for drug development workflows.

Physicochemical Profiling & The Analytical Challenge

1-Phenethylguanidine hydrochloride is a synthetic compound characterized by two distinct structural domains: a highly basic, polar guanidino group and a lipophilic phenethyl tail[1].

The primary challenge in RP-HPLC analysis of this compound is its extreme basicity. The guanidine moiety has a pKa of approximately 13.6, meaning it remains fully protonated (positively charged) across the entire pH range utilized in standard silica-based chromatography[1]. When analyzed on standard stationary phases, these positively charged guanidinium ions undergo secondary cation-exchange interactions with ionized, unbonded silanol groups (-Si-O⁻) present on the silica surface[2]. Because residual silanols on older silica generations typically exhibit a pKa between 4.0 and 5.0, they act as strong cation exchangers at neutral pH, trapping the analyte and resulting in severe peak tailing, poor theoretical plate counts, and irreproducible retention times[3].

Method Development Rationale: Causality Behind the Choices

To establish a trustworthy and self-validating protocol, the method relies on three synergistic chromatographic principles designed to mask silanol activity and enhance analyte retention.

Suppression of Silanol Ionization

By utilizing an acidic mobile phase modifier, the pH of the system is driven down to approximately 2.0. At this pH, the residual silanols on the stationary phase are fully protonated (-Si-OH), effectively neutralizing their negative charge and eliminating their capacity for cation exchange[3].

Ion-Pairing Chromatography (IPC)

Even with silanol suppression, the extreme basicity of the guanidine moiety prevents it from being deprotonated. To prevent the highly polar cation from eluting in the void volume, Trifluoroacetic Acid (TFA) is employed as an anionic ion-pairing reagent. The trifluoroacetate anion pairs with the cationic guanidinium group via electrostatic interactions to form a neutral, hydrophobic complex. This complex partitions efficiently into the non-polar C18 stationary phase, increasing the retention factor ( k′ ) and sharpening the chromatographic peak[4].

Stationary Phase Selection

A high-purity, end-capped Type-B silica C18 column is selected. Type-B silica is synthesized with exceptionally low trace metal content and possesses a higher inherent silanol pKa (>7.0). This fundamentally minimizes the baseline peak tailing potential for basic compounds compared to older Type-A silica columns[2].

Workflow Start Method Development Initiation PhysChem Physicochemical Profiling (pKa > 13, Hydrophobic tail) Start->PhysChem ColSelect Column Selection (High-purity Type-B C18) PhysChem->ColSelect MobPhase Mobile Phase Optimization (0.1% TFA for Ion-Pairing) ColSelect->MobPhase Detection Detector Optimization (UV at 210 nm / 254 nm) MobPhase->Detection Validation System Suitability & Method Validation Detection->Validation

Caption: Logical workflow for HPLC method development of basic guanidine derivatives.

Mechanism Guanidine 1-Phenethylguanidine (Positively Charged) Complex Neutral Hydrophobic Ion-Pair [Analyte+ : TFA-] Guanidine->Complex Electrostatic Pairing TFA Trifluoroacetic Acid (Anionic Reagent) Silanol Residual Silanols (Protonated at pH 2.0) TFA->Silanol Lowers pH to ~2.0 TFA->Complex Result Increased Retention & Reduced Peak Tailing Silanol->Result Prevents Cation Exchange Complex->Result Partitioning into C18

Caption: Mechanism of ion-pairing and silanol suppression using Trifluoroacetic Acid (TFA).

Experimental Protocol

Materials and Reagents
  • Analyte: 1-Phenethylguanidine hydrochloride reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column High-purity Type-B C18, 150 mm × 4.6 mm, 3.5 µm (end-capped)
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Injection Volume 10 µL
Detection (UV) 210 nm (primary for guanidine/amide bonds) & 254 nm (aromatic ring)
Autosampler Temp 4 °C

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Elution State
0.0 95 5 Equilibration / Loading
2.0 95 5 Isocratic Hold
10.0 40 60 Linear Gradient (Analyte Elution)
12.0 10 90 Column Wash
12.1 95 5 Re-equilibration

| 17.0 | 95 | 5 | End of Run |

Step-by-Step Preparation Workflows

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Pipette exactly 1.0 mL of TFA into a 1000 mL volumetric flask containing ~900 mL of Milli-Q water. Mix thoroughly and make up to the mark with water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Pipette exactly 1.0 mL of TFA into a 1000 mL volumetric flask containing ~900 mL of HPLC-grade Acetonitrile. Mix thoroughly and make up to the mark with Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-phenethylguanidine hydrochloride standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile, 80:20 v/v).

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Vortex for 30 seconds to ensure homogeneity.

System Suitability & Self-Validation Criteria

A scientific protocol must be a self-validating system. Before analyzing unknown samples, the system's integrity must be verified. Inject the Working Standard Solution (100 µg/mL) in five consecutive replicates. The system is deemed valid only if the quantitative parameters meet the stringent acceptance criteria outlined below.

Table 2: System Suitability Test (SST) Acceptance Criteria

Parameter Expected Value Acceptance Criteria Scientific Rationale
Retention Time (RT) ~6.5 - 7.5 min %RSD ≤ 1.0% Confirms stable ion-pairing and consistent pump delivery.
Tailing Factor (Tf) 1.1 - 1.3 ≤ 1.5 Validates effective silanol suppression by TFA[3].
Theoretical Plates (N) > 10,000 ≥ 8,000 Ensures column bed integrity and optimal partitioning efficiency.

| Area Precision | N/A | %RSD ≤ 2.0% | Verifies autosampler precision and detector stability. |

Troubleshooting Guide

ObservationRoot Cause HypothesisCorrective Action
Severe Peak Tailing (Tf > 1.8) Incomplete silanol suppression or insufficient ion-pairing.Verify TFA concentration is exactly 0.1%. Ensure the column is a high-purity Type-B silica[2].
Shifting Retention Times Incomplete column equilibration with the ion-pairing reagent.Flush the column with Mobile Phase A for at least 20 column volumes prior to the first injection to establish a stable TFA layer.
Baseline Drift at 210 nm TFA absorbance interference during the organic gradient.This is a known optical property of TFA. Ensure Mobile Phase A and B have perfectly matched TFA concentrations (exactly 0.1% v/v) to minimize drift.

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel 2-Substituted Pyrazinoylguanidine Epithelial Sodium Channel Blockers Journal of Medicinal Chemistry - ACS Publications URL
  • Chromatography Online (LCGC)
  • A Guide to HPLC and LC-MS Buffer Selection ACE HPLC URL
  • National Institutes of Health (PMC)

Sources

Application

Application Note &amp; Protocol: Preparation of 1-Phenethylguanidine Hydrochloride for In Vivo Dosing

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-phenethylguanidine hydrochloride for in vivo dosing. The protocols herein are...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-phenethylguanidine hydrochloride for in vivo dosing. The protocols herein are designed to ensure solution stability, dosing accuracy, and animal welfare, thereby promoting reproducible and reliable experimental outcomes. We emphasize the rationale behind vehicle selection, the necessity of stringent quality control, and adherence to aseptic techniques for parenteral administration.

Introduction

1-Phenethylguanidine belongs to the guanidine class of compounds, which have diverse biological activities, including interactions with the sympathetic nervous system and various ion channels[1][2]. Guanethidine and other phenethylguanidines are known to be taken up by norepinephrine transporters (NET) and stored in vesicles, leading to the depletion of norepinephrine stores[1]. The hydrochloride salt form is typically employed to enhance solubility and stability.

The success of any in vivo study hinges on the precise and consistent administration of the test article. Improper formulation can lead to poor bioavailability, inaccurate dosing, adverse events unrelated to the compound's pharmacology, and ultimately, flawed data. This guide details the critical steps and considerations for preparing 1-phenethylguanidine hydrochloride solutions for both oral and parenteral routes of administration.

Physicochemical Characterization & Vehicle Selection Rationale

The selection of an appropriate vehicle is the foundational step in preparing a dosing solution and should be guided by the physicochemical properties of the test compound[3][4]. As a hydrochloride salt, 1-phenethylguanidine is anticipated to have good aqueous solubility. However, this must be empirically verified.

1.1 Initial Solubility Assessment: Before preparing a full batch, it is crucial to determine the solubility of 1-phenethylguanidine HCl in various common vehicles. This informs the maximum achievable concentration and helps avoid precipitation issues.

  • Primary Vehicles (Recommended Starting Points):

    • Sterile Water for Injection, USP

    • 0.9% Sodium Chloride Injection, USP (Saline)

  • Secondary Vehicles (If Aqueous Solubility is Insufficient):

    • Buffered solutions (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Co-solvent systems (e.g., Saline with 5-10% DMSO or PEG-400). Note: Co-solvents can have their own biological effects and must be used with caution. A vehicle-only control group is mandatory when using co-solvents[5][6].

1.2 Workflow for Vehicle Selection: The following diagram outlines the decision-making process for selecting a suitable vehicle for your in vivo study.

VehicleSelection start Start: Define Required Dose (mg/kg) & Dosing Volume (ml/kg) solubility_test Step 1: Test Solubility of 1-Phenethylguanidine HCl in 0.9% Saline or Sterile Water start->solubility_test is_soluble Is target concentration achieved with good stability? solubility_test->is_soluble use_aqueous Decision: Use Aqueous Vehicle (0.9% Saline or Water) is_soluble->use_aqueous Yes try_cosolvent Step 1a: Test Solubility in Co-Solvent System (e.g., 10% DMSO in Saline) is_soluble->try_cosolvent No check_ph Step 2: Check pH of Aqueous Formulation use_aqueous->check_ph ph_ok Is pH within physiologically tolerable range (4.5-8.0)? check_ph->ph_ok final_prep Proceed to Final Formulation Protocol ph_ok->final_prep Yes try_buffer Step 2a: Reformulate using a Buffer (e.g., PBS) ph_ok->try_buffer No try_buffer->check_ph is_soluble_cosolvent Is target concentration achieved with good stability? try_cosolvent->is_soluble_cosolvent use_cosolvent Decision: Use Co-Solvent System (Vehicle Toxicity Control Required) is_soluble_cosolvent->use_cosolvent Yes reassess Re-evaluate Compound or Study Design is_soluble_cosolvent->reassess No use_cosolvent->check_ph

Caption: Vehicle selection workflow for in vivo dosing formulation.

Materials and Reagents

  • 1-Phenethylguanidine Hydrochloride (purity >98%)

  • Calibrated analytical balance

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP

  • Sterile, single-use syringes and needles (gauges appropriate for animal size)[7][8]

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filters (PVDF or similar low protein-binding membrane)

  • Sterile, sealed glass vials for final formulation storage

  • 70% ethanol or isopropyl alcohol for disinfection[9]

  • pH meter or pH indicator strips

  • Vortex mixer

Protocol 1: Preparation of a Stock Solution (e.g., 10 mg/mL)

This protocol describes the preparation of a concentrated stock solution, which can then be diluted to final dosing concentrations. Working from a stock solution minimizes weighing errors for individual experiments.

  • Preparation: Perform all work in a clean, designated area. Disinfect surfaces with 70% alcohol[10].

  • Calculation: Determine the required mass of 1-phenethylguanidine HCl. For example, to make 10 mL of a 10 mg/mL stock solution, you need 100 mg.

    • Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

  • Weighing: Using an analytical balance, accurately weigh the calculated mass of the compound into a sterile conical tube.

  • Solubilization: Add the desired volume of the selected vehicle (e.g., 0.9% Saline) to the conical tube.

  • Mixing: Cap the tube securely and vortex until the compound is completely dissolved. A brief, gentle warming (to ~35°C) may be used for compounds that are slow to dissolve, but stability at that temperature must be considered[11].

  • Quality Control: Visually inspect the solution to ensure it is clear and free of particulates. Measure the pH to ensure it is within a physiologically acceptable range (typically 4.5-8.0)[12].

  • Storage: Store the stock solution in a clearly labeled, sealed container. For short-term storage (1-2 weeks), 2-8°C is often suitable. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Final Dosing Solutions

Final dosing solutions are prepared by diluting the stock solution to the target concentration needed for the specific animal weight and dose level.

Part A: Oral Administration (Gavage)

Oral solutions do not require terminal sterilization but should be prepared cleanly to avoid microbial contamination.

  • Calculation: Determine the final concentration needed. For example, if the dose is 10 mg/kg and the dosing volume is 10 mL/kg, the required concentration is 1 mg/mL.

    • Final Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

  • Dilution: Using the stock solution (e.g., 10 mg/mL), perform the required dilution with the vehicle.

    • Volume of Stock (mL) = (Final Concentration (mg/mL) x Final Volume (mL)) / Stock Concentration (mg/mL)

  • Mixing & Storage: Vortex the diluted solution thoroughly. This solution can typically be stored at 2-8°C for the duration of a multi-day dosing study, but stability should be confirmed.

Part B: Parenteral Administration (e.g., Intravenous)

Strict aseptic technique is mandatory for all parenteral preparations to prevent infection. [10][13]

  • Work Environment: Prepare injections in a clean, uncluttered area, ideally within a laminar flow hood or biological safety cabinet[10][14].

  • Calculation & Dilution: Calculate and dilute the stock solution as described in Part A, using sterile vehicle and sterile tubes.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the tip.

  • Final Vialing: Carefully dispense the solution through the filter into a final sterile, sealed vial. Disinfect the rubber septum of the vial with a 70% alcohol wipe before piercing[9].

  • Quality Control: Before administration, visually inspect every dose for particulates or precipitation.

  • Administration: Use a new sterile syringe and needle for each animal to prevent cross-contamination[10].

Quality Control & Validation

To ensure the integrity of your study, the final dosing formulation should be validated.

  • Concentration Verification: The concentration of the dosing solution should be confirmed, especially for pivotal studies. A stability-indicating HPLC-UV or LC-MS/MS method is recommended.[15][16]

    • Sample HPLC-UV Protocol:

      • System: HPLC with a C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Detection: UV detector set to an appropriate wavelength for the phenethylguanidine chromophore.

      • Quantification: Compare the peak area of the diluted sample against a standard curve prepared from a known concentration of 1-phenethylguanidine HCl.

  • Purity: The same HPLC method can be used to assess the purity of the dosing solution and detect any degradation products.

  • Appearance: The solution must be clear, colorless (or as expected), and free of visible particulates.

  • pH: Confirm the pH is within a safe range for the intended route of administration[12].

Data Presentation: Dosing Parameters

All quantitative data should be clearly documented.

Table 1: Physicochemical Properties of 1-Phenethylguanidine Hydrochloride

ParameterValueMethod/Reference
Molecular WeightInsert ValueCalculated
AppearanceWhite to off-white solidVisual Inspection
Purity (as supplied)>98%Certificate of Analysis
Aqueous SolubilityExperimentally Determinede.g., Shake-flask method
pH of 1 mg/mL solutionExperimentally DeterminedpH Meter

Table 2: Recommended Maximum Dosing Volumes for In Vivo Studies [17]

SpeciesRoute of AdministrationRecommended Max. VolumeNeedle/Tube Gauge
Mouse Oral (PO)10 mL/kg[7][18]18-22 G gavage needle[18]
Intravenous (IV)5 mL/kg[19][20]27-30 G[20]
Subcutaneous (SC)10 mL/kg25-27 G
Intraperitoneal (IP)10 mL/kg[19]25-27 G
Rat Oral (PO)10 mL/kg[21]16-18 G gavage needle[7]
Intravenous (IV)5 mL/kg[17]23-25 G[17]
Subcutaneous (SC)5-10 mL/kg[17]23-25 G
Intraperitoneal (IP)10-20 mL/kg[17]23-25 G

Note: These are general guidelines. Specific volumes may vary based on institutional IACUC protocols and the nature of the formulation. Volumes should be justified in the study protocol.

References

  • IACUC, University of Notre Dame. (n.d.). Oral Gavage In Mice and Rats.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • UNC School of Medicine. (n.d.). Injections and Dosing - Preclinical Research Unit.
  • University of Queensland Animal Ethics Committee. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats.
  • McConnell, E. L., Basit, A. W., & Murdan, S. (2008). Measurements of rat and mouse gastrointestinal pH, fluid and lymphoid tissue, and implications for in-vivo experiments. Journal of Pharmacy and Pharmacology, 60(1), 63–70.
  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse.
  • University of Queensland Animal Ethics Committee. (2022, May). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats.
  • University of Colorado Boulder IACUC. (n.d.). Routes of Administration Guidelines.
  • World Health Organization. (2010, March). WHO Best Practices for Injections and Related Procedures Toolkit. NCBI Bookshelf.
  • USF Health Morsani CRC. (2016, June 1). Standard Operating Procedures for Clinical Research: Preparing Injectable Medications.
  • NIH Office of Animal Care and Use (OACU). (n.d.). Injection Routes, Maximum Needle Sizes & Volumes.
  • Radeke, H., et al. (2008). Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Journal of Medicinal Chemistry, 51(18), 5639–5649.
  • Torda, T. A., & Gage, P. W. (1986). Effects of Guanethidine and Phenethylguanidine on the Frog Neuromuscular Junction. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(4), 321–326.
  • University of British Columbia Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
  • The Pharmacy Guild of Australia. (n.d.). Safer Injecting.
  • Australasian College for Infection Prevention and Control. (n.d.). Aseptic Technique and IV Therapy.
  • Wellington Laboratories. (2018, February 19). Analytical Method Summaries.
  • Centers for Disease Control and Prevention. (2024, March 26). Preventing Unsafe Injection Practices.
  • Costa, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Basic & Clinical Pharmacology & Toxicology, 122(3), 302-311.
  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Jung, Y. W., Gu, G., & Raffel, D. M. (2019). Improved synthesis of 4-[18F]fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. Journal of Labelled Compounds and Radiopharmaceuticals, 62(12), 809-815.
  • Costa, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • University of California, Irvine. (2026, January 15). Composition and Methods for Preparing Orally Bioavailable Guanidine Prodrugs.
  • Gad, S. C. (n.d.). Gad Vehicles Database.
  • Fielden, R., & Green, A. L. (1965). Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine. British Journal of Pharmacology and Chemotherapy, 24(2), 395–407.
  • Kim, J., et al. (2018). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Molecular Sciences, 19(11), 3354.
  • Linder, T., et al. (2015). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 88(4), 646-655.
  • LookChem. (n.d.). Cas 50-01-1, Guanidine hydrochloride.
  • Siwinska, A., et al. (2016). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 24(18), 4385–4399.
  • Kadokami, K., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 48981–48990.
  • Kadokami, K., et al. (2023).
  • Spahr, S., et al. (2021). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 8, 101340.
  • Kim, J., et al. (2018). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. PDF document.
  • Chemical Bull. (n.d.). Specification: Guanidine Hydrochloride.
  • Royal Society of Chemistry. (n.d.).
  • MDPI. (2024, June 29). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules, 29(13), 3144.
  • PDF Document. (n.d.).
  • Witschel, M., et al. (2018). In Vitro and In Vivo Activities of Dicationic Diguanidino Compounds against Echinococcus multilocularis Metacestodes. Antimicrobial Agents and Chemotherapy, 62(6), e00139-18.
  • ChemicalBook. (n.d.). Guanidine hydrochloride(50-01-1).
  • Interchim. (n.d.). Guanidine Hydrochloride.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. Analytical Methods.
  • Sigma-Aldrich. (n.d.). Guanidine hydrochloride, 50-01-1, High-Purity, G4505.
  • Boura, A. L., & Green, A. F. (1963). Mechanism of action of guanethidine. British Medical Journal, 1(5331), 675–676.

Sources

Method

using 1-phenethylguanidine hydrochloride as a chemical building block

Title: Advanced Applications of 1-Phenethylguanidine Hydrochloride in Drug Discovery and Chemical Synthesis Executive Summary 1-Phenethylguanidine hydrochloride (CAS 2235-99-6) is a highly versatile chemical building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Applications of 1-Phenethylguanidine Hydrochloride in Drug Discovery and Chemical Synthesis

Executive Summary

1-Phenethylguanidine hydrochloride (CAS 2235-99-6) is a highly versatile chemical building block characterized by its terminal guanidino group and lipophilic phenethyl tail. In modern drug discovery and agrochemistry, this structural motif serves as a critical pharmacophore. Its utility stems from its ability to mimic endogenous monoamines (such as norepinephrine) and to participate in robust, bidentate hydrogen-bonding networks within enzyme catalytic pockets[1][2]. This technical guide explores the causality, synthetic protocols, and validation metrics for utilizing 1-phenethylguanidine across three distinct fields: radiotracer development, immuno-oncology, and agrochemical synthesis.

Application 1: Radiotracer Development for Cardiac and Adrenergic Tumor Imaging

Causality & Mechanism The sympathetic nervous system relies on norepinephrine (NE), which is transported into presynaptic neurons via the norepinephrine transporter (NET) and sequestered into storage vesicles via the vesicular monoamine transporter (VMAT)[3]. 1-Phenethylguanidine is a structural analogue of NE. When radiolabeled (e.g., with 11 C or 18 F), phenethylguanidine derivatives exhibit superior kinetic properties compared to traditional benzylguanidines like MIBG[1]. The extended alkyl chain of the phenethyl group slows the NET transport rate while dramatically increasing vesicular retention times (clearance T1/2​>20 hours)[1]. This prolonged retention is crucial for accurately quantifying cardiac nerve density without the confounding variable of rapid tracer washout[4].

Protocol: Synthesis of Radiolabeled Phenethylguanidines via the Rathke Reaction The Rathke reaction is the preferred method for synthesizing the guanidine core because it allows for a straightforward nucleophilic attack by a phenethylamine precursor on an amidine derivative[4].

  • Precursor Preparation : Dissolve 1.0–1.5 mg of the specific phenethylamine precursor (free base or HCl salt) in 0.25 mL of borate buffer (pH 8.0)[4]. Rationale: The basic pH ensures the primary amine is deprotonated and highly nucleophilic.

  • Cyanamide Intermediate Formation : Introduce[ 11 C]cyanogen bromide ( [11 C]CNBr) to the solution to form a[ 11 C]cyanamide intermediate[4].

  • Guanylation : Treat the intermediate with anhydrous ammonia ( NH3​ ). The ammonia attacks the electrophilic cyanamide carbon, yielding the[ 11 C]phenethylguanidine[4].

  • Validation (Self-Validating Step) : Purify the crude mixture using reversed-phase HPLC. To validate the synthesis for in vivo PET imaging, the isolated fraction must demonstrate a radiochemical purity of >95% and a specific activity of >500 Ci/mmol at the end of synthesis (EOS)[4].

G Phenethylguanidine Radiolabeled Phenethylguanidine NET Norepinephrine Transporter (NET) Phenethylguanidine->NET Active Transport Cytosol Presynaptic Cytosol NET->Cytosol VMAT Vesicular Monoamine Transporter (VMAT) Cytosol->VMAT Uptake Vesicle Storage Vesicle (Long-term Retention) VMAT->Vesicle Sequestration

Mechanism of radiolabeled phenethylguanidine uptake and vesicular sequestration via NET and VMAT.

Application 2: Synthesis of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors for Immunotherapy

Causality & Mechanism IDO is an immunosuppressive enzyme frequently overexpressed in the tumor microenvironment. It catabolizes tryptophan into kynurenine, depleting local tryptophan levels and thereby suppressing T-cell proliferation (inducing immune tolerance)[2][5]. 1-Phenethylguanidine acts as a potent competitive inhibitor of IDO. The guanidinium cation forms critical bidentate hydrogen bonds with the carboxylate residues in the IDO catalytic pocket, while the phenethyl group engages in π−π stacking with aromatic residues. This effectively blocks tryptophan entry, halting kynurenine production and restoring T-cell activation[2][5].

Protocol: Iterative Synthesis of IDO Inhibitor Cores

  • Core Assembly : React 1-phenethylguanidine hydrochloride with a substituted sulfonyl chloride or imidodicarbonimidic diamide in anhydrous dichloromethane (DCM) at 0°C[2].

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) dropwise. Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the phenethylguanidine without competitively reacting with the electrophile, ensuring high yields[2].

  • Reaction Propagation : Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over MgSO4​ , and concentrate under reduced pressure.

  • Validation (Self-Validating Step) : Confirm the structure via 1 H-NMR and LC-MS. Evaluate the compound in a recombinant IDO enzymatic assay. A successful synthesis is validated by an IC50​ shift into the low nanomolar range, confirming proper stereochemical orientation within the catalytic site[2].

G Tryptophan Tryptophan (Trp) IDO Indoleamine 2,3-dioxygenase (IDO Enzyme) Tryptophan->IDO Substrate Kynurenine Kynurenine (Kyn) IDO->Kynurenine Metabolization TCellSupp T-Cell Suppression (Tumor Tolerance) Kynurenine->TCellSupp Induces Inhibitor Phenethylguanidine-based IDO Inhibitor Inhibitor->IDO Competitive Inhibition TCellAct T-Cell Activation (Tumor Rejection) Inhibitor->TCellAct Restores Immunity

IDO inhibition pathway showing restoration of T-cell activation by phenethylguanidine derivatives.

Application 3: Chiral Neonicotinoid Analogs in Agrochemicals

Causality & Mechanism Neonicotinoids target insect nicotinic acetylcholine receptors. By incorporating a phenethylguanidine moiety into a nitroguanidine framework, researchers introduce chirality into the molecule. The enantiopure (R)-phenethylguanidine derivatives exhibit significantly higher insecticidal activity than their (S)-counterparts due to highly stereospecific binding affinities within the insect receptor pocket[6].

Protocol: Mannich-Type Cyclization for Cyclic Nitroguanidines

  • Precursor Synthesis : React S-methylisothiourea hemisulfate with nitric and sulfuric acids to form a nitroguanidine precursor, then couple it with phenethylamine in chloroform to yield 2-nitro-1-phenethylguanidine[6].

  • Cyclization : Dissolve the 2-nitro-1-phenethylguanidine in a 1:1 mixture of formaldehyde and formic acid (6 mL total volume)[6].

  • Heating : Heat the mixture at 90°C for 6 hours. Rationale: The formic acid acts as an acid catalyst, promoting a Mannich-type reaction where a diol intermediate is formed and subsequently cyclized to lock the conformation of the pharmacophore[6].

  • Validation (Self-Validating Step) : Purify via flash column chromatography. The synthesis is validated by obtaining a sharp melting point (e.g., 128–130°C) and a single spot on TLC ( Rf​ 0.46 in AcOEt/Hexane 6:4), confirming the purity of the cyclic chiral neonicotinoid[6].

G Amine Phenethylamine Precursor Rathke Rathke Reaction (Nucleophilic Attack) Amine->Rathke Reagent S-methylisothiourea Reagent->Rathke Intermediate Guanidinium Intermediate Rathke->Intermediate - CH3SH Purification HPLC / Column Purification Intermediate->Purification Product 1-Phenethylguanidine Derivative Purification->Product >95% Purity

Synthesis workflow of phenethylguanidines via the Rathke reaction and subsequent purification.

Quantitative Data Summary

The table below summarizes the comparative metrics across the three primary applications of 1-phenethylguanidine hydrochloride as a chemical building block.

Application AreaBiological Target / MechanismKey Phenethylguanidine DerivativeTypical YieldPrimary Validation Metric
PET/SPECT Imaging NET & VMAT Transporters[ 11 C]Phenethylguanidine2.5–6% (Radiochemical)Specific Activity >500 Ci/mmol
Immuno-Oncology Indoleamine 2,3-dioxygenase (IDO)N-substituted phenethylguanidines65–85%Enzymatic IC50​ (Low nM range)
Agrochemicals Nicotinic Acetylcholine Receptors(R)-2-nitro-1-phenethylguanidine89%TLC Rf​ 0.46; m.p. 128–130°C

References

  • Journal of Medicinal Chemistry (ACS Publications) - Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Retrieved from: [Link]

  • Theranostics - Theranostics Radionuclide Imaging of Neurohormonal System of the Heart. Retrieved from: [Link]

  • Google Patents - Ido inhibitors (CA2932121A1).
  • MDPI - Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Retrieved from: [Link]

  • National Institutes of Health (PMC) - Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors (Rathke Reaction Methodology). Retrieved from: [Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for 1-Phenethylguanidine Hydrochloride

Introduction & Mechanistic Context 1-Phenethylguanidine hydrochloride is a highly polar, pharmacologically significant molecule utilized as a core scaffold in the synthesis of adrenergic PET imaging agents (e.g., [¹¹C]ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1-Phenethylguanidine hydrochloride is a highly polar, pharmacologically significant molecule utilized as a core scaffold in the synthesis of adrenergic PET imaging agents (e.g., [¹¹C]phenethylguanidines) and complex biguanide-based antitumor therapeutics[1].

From a physicochemical perspective, the guanidinium cation possesses a highly delocalized positive charge. This structural feature allows it to form extensive, highly stable hydrogen-bond networks with the chloride counterion and protic solvents. Consequently, the hydrochloride salt exhibits extreme water solubility and pronounced hygroscopicity.

Causality in Solvent Selection: The thermodynamic stability of the crystal lattice dictates the solvent approach. Highly protic solvents (like pure water) heavily solvate both the cation and anion, preventing supersaturation and crystallization. Conversely, aprotic non-polar solvents (like hexane or toluene) completely fail to dissolve the crude matrix. Therefore, short-chain alcohols—specifically ethanol—or binary solvent mixtures (ethanol/water or ethanol/ethyl acetate) are the thermodynamically preferred systems. They provide the perfect dielectric balance to manipulate the solubility curve, drive supersaturation, and yield high-purity crystalline solids[2].

Quantitative Method Comparison

Selecting the correct crystallization technique depends heavily on the project's phase. Preclinical radiolabeling requires absolute chemical purity (>98%), favoring aqueous cooling crystallization[1]. Conversely, intermediate scale-up prioritizes yield, making antisolvent precipitation the optimal choice.

MethodologyPrimary Solvent SystemAntisolvent / WashTypical YieldTarget PurityCrystal Habit
Cooling Crystallization Ethanol / WaterCold Aqueous Ethanol65 – 75%>98.0%Prismatic / Needles
Antisolvent Precipitation EthanolEthyl Acetate / Ether85 – 95%95.0 – 97.0%Microcrystalline Powder
Reactive Crystallization 1,4-Dioxane (4M HCl)Diethyl Ether80 – 85%>96.0%Amorphous / Granular

Experimental Protocols: Self-Validating Workflows

Protocol A: Aqueous Ethanol Cooling Crystallization

Designed for maximum analytical purity, leveraging the steep temperature-solubility curve of the ethanol/water system[1].

  • Dissolution: Suspend 10.0 g of crude 1-phenethylguanidine HCl in 15 mL of deionized water. Heat the suspension to 70°C with moderate agitation (400 rpm).

  • Co-solvent Addition: Slowly add absolute ethanol dropwise until the solution becomes completely transparent. Self-Validation: The transition to a clear solution confirms complete solvation. If particulates remain, perform a hot polish filtration through a 0.45 µm PTFE membrane to remove insoluble impurities.

  • Controlled Cooling: Reduce the reactor temperature to 20°C at a strict cooling rate of 0.5°C/min.

    • Expert Insight: Cooling too rapidly will breach the Metastable Zone Width (MSZW) prematurely, leading to rapid nucleation and entrapment of mother liquor impurities within the crystal lattice.

  • Aging & Isolation: Once at 20°C, age the slurry for 2 hours, then further cool to 4°C for 12 hours. Filter the resulting prismatic crystals under a vacuum and wash with 10 mL of ice-cold 90% ethanol.

  • Drying: Dry the crystals in a vacuum oven at 45°C (<10 mbar) for 24 hours.

Protocol B: Antisolvent Precipitation

Designed for high-throughput recovery and mitigating thermal degradation of sensitive substituted analogues[2].

  • Dissolution: Dissolve 10.0 g of the crude salt in 40 mL of warm absolute ethanol (50°C).

  • Antisolvent Titration: Begin dropwise addition of ethyl acetate (EtOAc) at a rate of 2 mL/min.

    • Self-Validation (Cloud Point): Continue addition until a persistent opalescence (cloud point) is observed. Stop the addition immediately. This visual cue validates that the system has reached the boundary of the metastable zone.

  • Seeding & Precipitation: Add 50 mg of pure 1-phenethylguanidine HCl seed crystals. Age the turbid solution for 30 minutes at 50°C to allow secondary nucleation, then resume EtOAc addition (up to 80 mL total) while cooling to room temperature.

  • Isolation: Filter the microcrystalline powder and wash thoroughly with anhydrous diethyl ether to displace the ethanol/EtOAc mother liquor.

Protocol C: Anhydrous Reactive Crystallization

Best for the direct conversion of the free base to the HCl salt without introducing water, thereby bypassing the molecule's hygroscopic tendencies[2].

  • In Situ Salt Formation: Dissolve 10.0 mmol of 1-phenethylguanidine free base in 10 mL of anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

  • Acidification: Slowly add 4.0 mL of 4M HCl in 1,4-dioxane. Stir at room temperature for 15 hours.

    • Self-Validation: The reaction is complete when the pH of an evaporated aliquot, reconstituted in water, reads ~4.5–5.0.

  • Solvent Stripping: Remove the dioxane under reduced pressure. To azeotropically remove any residual HCl and dioxane, resuspend the oily residue in 15 mL of anhydrous diethyl ether and evaporate to dryness. Repeat this ether stripping three times[2].

  • Trituration: Add 20 mL of EtOAc to the resulting residue and triturate vigorously until a free-flowing granular precipitate forms. Filter and dry under a high vacuum.

Visualizing the Decision Workflow

CrystallizationWorkflow Start Crude 1-Phenethylguanidine Hydrochloride Dissolve Dissolution in Warm EtOH (60°C, near saturation) Start->Dissolve Filter Hot Polish Filtration (Remove particulates) Dissolve->Filter Decision Primary Objective? Filter->Decision Cooling Cooling Crystallization (Slow ramp to 4°C) Decision->Cooling Maximize Purity Antisolvent Antisolvent Addition (Dropwise Et2O or EtOAc) Decision->Antisolvent Maximize Yield Wash1 Wash: Cold Aqueous EtOH Cooling->Wash1 Wash2 Wash: Anhydrous Et2O Antisolvent->Wash2 Dry Vacuum Drying (<10 mbar, 45°C) Wash1->Dry Wash2->Dry Pure Pure Crystalline API (>98% HPLC Purity) Dry->Pure

Caption: Decision matrix for 1-phenethylguanidine HCl crystallization workflows.

Troubleshooting & Quality Control

  • Oiling Out (Liquid-Liquid Phase Separation - LLPS): Guanidine derivatives heavily burdened with impurities often suffer from melting point depression. During cooling or antisolvent addition, the solute may phase-separate into a dense, solute-rich oil rather than forming a solid crystal lattice.

    • Corrective Action: If the solution turns milky and droplets form on the reactor walls, immediately reheat the system to 50°C to redissolve the oil. Add 5–10% v/v of the primary solvent (ethanol) to dilute the system, then resume the cooling/antisolvent ramp at a significantly slower rate, introducing seed crystals just before the cloud point.

  • Hygroscopicity Management: Because the guanidinium chloride lattice readily absorbs atmospheric moisture, prolonged exposure to ambient humidity will cause deliquescence. The final API must be transferred rapidly from the filtration funnel to a vacuum oven, dried at 45°C, and stored in a tightly sealed desiccator over phosphorus pentoxide (P₂O₅).

References

  • Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment Source: Dove Medical Press / PMC URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationships of Novel 2-Substituted Pyrazinoylguanidine Epithelial Sodium Channel Blockers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Phenethylguanidine Hydrochloride Degradation in DMSO

Welcome to the Application Support Center. 1-Phenethylguanidine hydrochloride is a critical structural motif in neurochemical research, radiotracer synthesis (e.g., PET imaging agents), and cardiovascular pharmacology.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 1-Phenethylguanidine hydrochloride is a critical structural motif in neurochemical research, radiotracer synthesis (e.g., PET imaging agents), and cardiovascular pharmacology. While dimethyl sulfoxide (DMSO) is the universal solvent for such lipophilic salts, researchers frequently encounter concentration loss, precipitation, or assay interference due to solvent-solute incompatibilities.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your guanidine libraries.

Section 1: Mechanistic Q&A and Troubleshooting

Q1: My 1-phenethylguanidine HCl stock solution in DMSO loses potency over a few weeks at room temperature. What causes this? A: The primary culprit is hydrolytic degradation driven by hygroscopic moisture absorption . Guanidines are highly basic functional groups that, despite being protonated as hydrochloride salts, remain uniquely susceptible to acid- and base-catalyzed hydrolysis in the presence of trace water, ultimately degrading into ureas and amines (such as phenethylamine)[1]. Furthermore, the decomposition of guanidines in aqueous environments proceeds primarily by hydrolysis rather than elimination[2]. Moisture-contaminated DMSO significantly reduces the solubility of guanidine salts and accelerates their degradation, mandating the use of fresh, anhydrous DMSO[3]. Causality: DMSO is highly hygroscopic. When a stock solution is repeatedly opened in ambient air, it absorbs atmospheric moisture. Water acts as a nucleophile, attacking the central guanidine carbon and breaking the molecule down.

Q2: I am heating the DMSO solution to 110°C to facilitate a coupling reaction, but I observe severe decomposition of the phenethylguanidine core. How can I prevent this? A: Elevated temperatures trigger two distinct degradation cascades in this system:

  • DMSO Autocatalytic Decomposition: Above 80°C, DMSO can decompose autocatalytically. Thermal decomposition of DMSO yields several organic and inorganic acids. These in situ generated acids act as autocatalysts, violently disrupting the pH balance and displacing the hydrochloride salt[4].

  • Radical-Mediated Oxidative Cleavage: DMSO can act as a radical initiator, solvent, and co-reductant under aerobic conditions. At high temperatures, it facilitates the oxidative degradation of amines via a radical pathway[5]. In radiopharmaceutical synthesis involving phenethylguanidines (e.g., [18F]4F-MHPG), thermal decomposition in DMSO is a well-documented bottleneck that severely reduces yields[6]. Solution: Conduct high-temperature reactions under a strict inert atmosphere (Argon/N2) to suppress radical formation, and limit heating times. Alternatively, use a co-solvent system (e.g., tert-butanol/acetonitrile) which has been shown to improve the stability and yield of phenethylguanidine derivatives during high-temperature synthesis[7].

Q3: Does the grade or age of the DMSO matter if I store the aliquots at -20°C? A: Yes, absolutely. Using standard laboratory-grade DMSO instead of anhydrous, septum-sealed DMSO introduces baseline peroxides and trace metals. Even at -20°C, freeze-thaw cycles introduce condensation. The degradation is thermodynamically slowed but not halted.

Section 2: Quantitative Data on Degradation Kinetics

To illustrate the impact of storage conditions, the following table summarizes the degradation profile of 1-phenethylguanidine HCl (10 mM) in various DMSO environments.

Storage ConditionDMSO GradeAtmosphereTemp (°C)Half-Life (t½) / StabilityPrimary Degradant
Optimal Anhydrous (<0.005% H₂O)Argon-80°C> 24 monthsNone detected
Standard Cold AnhydrousAir-20°C~ 6-8 monthsPhenethylamine
Ambient Benchtop HPLC Grade (Opened)Air25°C~ 14-21 daysPhenethylamine, Urea
Thermal Stress AnyAir110°C< 15 minutesOxidative byproducts, Acids

Section 3: Visualizing the Degradation Mechanics

Mechanisms Parent 1-Phenethylguanidine HCl in DMSO Hydrolysis Hydrolytic Pathway (Moisture) Parent->Hydrolysis H2O Thermal Thermal/Acidic Pathway (DMSO Autocatalysis) Parent->Thermal >80°C Oxidative Radical Pathway (O2 + Heat) Parent->Oxidative O2 Deg1 Phenethylamine + Urea Hydrolysis->Deg1 Deg2 Salt Displacement + Acidic Adducts Thermal->Deg2 Deg3 Oxidative Cleavage Products Oxidative->Deg3

Mechanistic pathways of 1-phenethylguanidine degradation in DMSO under varying stress conditions.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions

Principle: Exclude moisture and oxygen to prevent hydrolysis and radical-mediated oxidation.

  • Equilibration: Allow the lyophilized 1-phenethylguanidine HCl vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture on the cold powder.

  • Solvent Extraction: Using a completely dry, argon-purged syringe, extract the required volume of Anhydrous DMSO (packaged under argon, >99.9% purity).

  • Dissolution: Inject the DMSO directly into the vial through the septum. Vortex gently until complete dissolution is achieved.

  • Aliquoting: Divide the stock into single-use amber glass vials (to prevent photolytic radical initiation).

  • Purging & Sealing: Blanket each aliquot with a gentle stream of Argon gas for 5 seconds before sealing tightly.

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Workflow Step1 1. Desiccate Lyophilized Powder (Equilibrate to RT) Step2 2. Syringe Transfer of Anhydrous DMSO Step1->Step2 Step3 3. Dissolution via Gentle Vortexing Step2->Step3 Step4 4. Aliquot into Amber Vials + Argon Purge Step3->Step4 Step5 5. Flash Freeze & Store at -80°C Step4->Step5

Best-practice workflow for preparing self-validating, ultra-stable guanidine stock solutions.

Protocol 2: LC-MS Verification of Stock Integrity

Principle: Monitor the appearance of the primary hydrolytic degradant (phenethylamine, m/z 122.1) relative to the parent compound (1-phenethylguanidine, m/z 164.1) to validate stock viability.

  • Sample Prep: Dilute a 1 µL aliquot of the DMSO stock into 999 µL of LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Injection: Inject 5 µL onto a C18 reverse-phase column.

  • Elution: Elute using a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Self-Validation Threshold: Integrate the peak areas. If the phenethylamine peak area exceeds 2% of the total ion chromatogram (TIC), the stock solution has been compromised by moisture and must be discarded.

References

  • Development of more hydrolytically stable alkyl guanidines. American Chemical Society (digitellinc.com). 1

  • Guanidine HCl | CAS 50-01-1. Selleck Chemicals. 3

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. 4

  • The nonenzymatic decomposition of guanidines and amidines. PubMed (NIH). 2

  • Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. Royal Society of Chemistry. 5

  • Improved synthesis of 4-[18F]fluoro-m-hydroxyphenethylguanidine using an iodonium ylide precursor. ResearchGate. 6

  • Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. 7

Sources

Optimization

Technical Support Center: Troubleshooting Background Noise in 1-Phenethylguanidine LC-MS/MS

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex baseline noise and sensi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex baseline noise and sensitivity issues when analyzing 1-phenethylguanidine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Because 1-phenethylguanidine is a highly polar, permanently charged basic compound, it presents unique analytical challenges. This guide bypasses generic advice to focus on the specific physicochemical mechanisms driving your background noise, providing self-validating protocols to restore system performance.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does 1-phenethylguanidine produce persistent background noise and severe carryover in positive ESI? A1: 1-Phenethylguanidine possesses a highly basic guanidino group (pKa ~13), meaning it remains permanently protonated under standard reversed-phase LC conditions. This permanent positive charge drives strong secondary electrostatic interactions with unendcapped, ionized silanol groups (pKa ~4.5) on the stationary phase, as well as metal oxide surfaces within the autosampler and MS source. This adsorption causes the analyte to continuously leach into subsequent runs, manifesting as an artificially elevated baseline and severe carryover[1]. Mitigating this requires disrupting these ionic bonds using highly specific needle washes and optimized mobile phases.

Q2: How can I differentiate between chemical background noise and matrix-induced ion suppression? A2: Chemical background noise typically presents as a constant, elevated baseline across the entire chromatographic gradient. It is a systemic issue often caused by contaminated mobile phases, plasticizers, or atmospheric pressure ionization source contamination[2]. Matrix effects, conversely, cause localized signal suppression or enhancement at the specific retention time of the analyte due to co-eluting endogenous compounds competing for charge in the ESI droplet[3]. If your Total Ion Chromatogram (TIC) shows constant high counts (>200,000), suspect the solvents or source. If the Signal-to-Noise (S/N) drops only during analyte elution, the root cause is poor sample cleanup.

Q3: What MS source parameters should I adjust to reduce background noise without sacrificing analyte sensitivity? A3: For low-mass basic compounds, optimizing the cone gas (or sweep gas) flow rate is highly effective. Increasing the cone gas flow helps physically sweep away neutral solvent clusters and interfering background ions before they enter the mass analyzer, directly improving the S/N ratio[4]. Additionally, carefully titrate the declustering potential (DP) or cone voltage. Guanidines are prone to in-source fragmentation (e.g., loss of NH 3​ ). If the DP is too high, you will create a messy low-mass background; if too low, solvent clusters will survive and elevate the baseline noise.

Section 2: Visual Troubleshooting Workflows

To systematically isolate the source of your background noise, follow the diagnostic logic outlined below.

RootCause Start Elevated Background Noise (1-Phenethylguanidine) C1 Constant High Baseline? Start->C1 Check TIC C2 Peaks in Blank Injections? Start->C2 Run Blanks C3 Signal Drop at Retention Time? Start->C3 Infusion Test A1 Solvent/Source Contamination: Perform Overnight Steam Clean C1->A1 Yes A2 System Carryover: Optimize Needle Wash C2->A2 Yes A3 Matrix Ion Suppression: Implement WCX SPE Protocol C3->A3 Yes

Caption: Diagnostic flowchart for isolating and resolving LC-MS background noise sources.

Section 3: Validated Experimental Protocols

Protocol A: MS Source "Steam Cleaning" for Decontamination

When background noise remains high despite using fresh LC-MS grade solvents, the MS source is likely contaminated with accumulated basic residues. This self-validating protocol uses high-temperature solvent vapor to strip contaminants from the source housing.

  • Bypass the Column: Remove the analytical LC column and replace it with a zero-dead-volume restriction capillary (union) to protect the stationary phase.

  • Prepare Solvent: Equip the LC with a mobile phase of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Set Flow Rate: Adjust the LC flow rate to 0.5 mL/min.

  • Maximize Source Thermals: Configure the MS source parameters to their maximum safe thermal settings. Set the nebulizer pressure to 60 psi, drying gas flow to 13 L/min, and drying gas temperature to 350 °C (if using APCI, set the vaporizer to 400 °C)[5].

  • Execute: Direct the LC flow into the MS source and run continuously overnight (8–12 hours). Steam cleaning overnight is proven to be one of the most critical factors in restoring a low-noise baseline[5].

Protocol B: Weak Cation Exchange (WCX) Solid-Phase Extraction (SPE)

Because 1-phenethylguanidine is permanently charged, standard reversed-phase SPE results in poor recovery and high matrix noise. By using a WCX resin, we create a self-validating extraction system based on orthogonal chemistries[6].

  • Condition: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through the WCX cartridge.

  • Load: Dilute the biological sample 1:1 with 20 mM ammonium acetate buffer (pH 7.0) and load it onto the cartridge. Causality: At pH 7.0, the guanidine is positively charged, and the resin's carboxylic acid groups are negatively charged, creating an unbreakable electrostatic bond.

  • Wash: Pass 1 mL of 100% Methanol through the cartridge. Causality: Because the analyte is held by ionic forces, 100% organic solvent will wash away neutral and acidic matrix lipids without eluting the target, drastically reducing matrix noise.

  • Elute: Pass 1 mL of 5% Formic Acid in Methanol through the cartridge. Causality: The low pH protonates the WCX resin (COO⁻ becomes COOH), neutralizing the sorbent and releasing the permanently charged guanidine.

  • Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase. Always incorporate a stable isotope-labeled internal standard (SIL-IS) prior to extraction to validate recovery[6].

SPE_Workflow N1 1. Condition MeOH & H2O N2 2. Load Sample pH 7.0 Buffer N1->N2 N3 3. Wash Matrix 100% MeOH N2->N3 N4 4. Elute Analyte 5% FA in MeOH N3->N4

Caption: Step-by-step Weak Cation Exchange (WCX) SPE workflow for 1-phenethylguanidine.

Section 4: Quantitative Optimization Data

To further suppress background noise and eliminate carryover, utilize the optimized parameters in the tables below.

Table 1: Impact of Mobile Phase Modifiers on 1-Phenethylguanidine MS Performance

Selecting the right modifier is a balancing act between ion pairing and ESI suppression.

ModifierConcentrationMechanism of ActionImpact on Background NoiseAnalyte S/N Ratio
Formic Acid (FA) 0.1%Provides protons for ESI+ ionization; standard LC-MS additive.ModerateHigh
Trifluoroacetic Acid (TFA) 0.05%Strong ion-pairing; improves peak shape but traps analyte in droplets.LowLow (Severe Ion Suppression)
Heptafluorobutyric Acid (HFBA) 5 mMVolatile ion-pairing agent; shifts retention away from the noisy void volume.Very LowExcellent
Ammonium Formate 10 mM (pH 3)Buffers mobile phase; standardizes the ionization state of the system.LowHigh
Table 2: Autosampler Needle Wash Optimization for Guanidine Carryover

Standard washes fail for guanidines. You must disrupt the ionic interaction with silanol/metal surfaces.

Wash Solvent CompositionMechanismCarryover Reduction Efficiency
100% Methanol Solubilizes organics, but fails to disrupt ionic bonds.Poor (< 50%)
50:50 ACN:H₂O + 0.1% FA Standard reversed-phase wash; insufficient for strong bases.Moderate (~70%)
50:50 MeOH:H₂O + 1% NH₄OH High pH neutralizes silanol groups on metal/tubing, preventing binding.Excellent (> 95%)
40:40:20 ACN:IPA:H₂O + 0.5% FA IPA disrupts hydrophobic interactions; FA heavily protonates the system.Excellent (> 99%)

References

  • Tips to Improve Signal-to-Noise Checkout Source: Agilent Technologies URL:[Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis Source: Elsevier Pure / University of Groningen URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions Source: Waters Corporation URL:[Link]

  • LC-MS carryover issue? Source: ResearchGate URL:[Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: Analytical and Bioanalytical Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Phenethylguanidine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purity of 1-phenethylguanidine hydrochloride (also known as Phenformin hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purity of 1-phenethylguanidine hydrochloride (also known as Phenformin hydrochloride). We will explore common impurities, troubleshooting strategies, and detailed purification protocols to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude batch of 1-phenethylguanidine hydrochloride?

Impurities can arise from various sources, including unreacted starting materials, side reactions during synthesis, and product degradation.[1] For biguanide-class compounds like 1-phenethylguanidine, common impurities include:

  • Unreacted Starting Materials: Such as phenethylamine and dicyandiamide (or a related guanylating agent). In some synthetic routes, incomplete reactions can lead to these precursors co-precipitating with the final product.[2]

  • Related Guanidine Structures: Side reactions can lead to the formation of triazine derivatives or other related biguanides. For the closely related compound Metformin, impurities like cyanoguanidine and (4,6-diamino-1,3,5-triazin-2-yl)guanidine are well-documented and may have structural analogs in phenformin synthesis.[3]

  • Inorganic Salts: Carryover of salts from pH adjustments or workup procedures (e.g., excess sodium chloride, sodium sulfate) is common.

  • Residual Solvents: Solvents used in the reaction or initial precipitation may remain trapped in the crystalline structure.

Q2: My 1-phenethylguanidine hydrochloride has a low melting point and appears discolored. What does this indicate?

A broad or depressed melting point, along with discoloration (typically yellow to brown), strongly suggests the presence of impurities. Pure 1-phenethylguanidine hydrochloride is a white crystalline solid. The impurities disrupt the crystal lattice, leading to a lower and broader melting range.

Q3: What is the best initial approach to purify a moderately impure batch (>90%)?

For batches with moderate purity, recrystallization is often the most efficient and scalable first step. This technique relies on the solubility difference between your target compound and the impurities in a chosen solvent system. 1-phenethylguanidine hydrochloride is soluble in polar solvents like methanol and water, which can be good starting points for selecting a recrystallization solvent system.[4] A successful recrystallization can significantly improve purity by selectively crystallizing the desired product while leaving impurities dissolved in the mother liquor.

Q4: How do I know if my purification was successful?

Purity assessment is critical. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A successful purification is indicated by a single major peak corresponding to 1-phenethylguanidine with minimal to no other peaks. Other methods include:

  • Thin-Layer Chromatography (TLC): A rapid, low-cost technique to qualitatively assess purity and monitor the progress of a purification.[5]

  • Non-aqueous Titration: Can be used to determine the percentage of the hydrochloride salt in the sample.[4]

  • UV-Vis Spectrophotometry: Useful for quantification by creating a calibration curve, but less effective for assessing purity unless the impurities have vastly different absorption spectra.[4]

Purification & Troubleshooting Workflow

The following diagram outlines a logical workflow for purifying and troubleshooting batches of 1-phenethylguanidine hydrochloride.

start Crude 1-Phenethylguanidine HCl Batch purity_check_1 Purity Assessment (HPLC/TLC) start->purity_check_1 decision_purity Purity > 99%? purity_check_1->decision_purity purification_step Select Purification Method decision_purity->purification_step No product_ok Product Meets Specification decision_purity->product_ok  Yes recrystallize Recrystallization purification_step->recrystallize For moderate purity & larger scale chromatography Column Chromatography purification_step->chromatography For low purity & difficult separations purity_check_2 Purity Assessment (HPLC) recrystallize->purity_check_2 chromatography->purity_check_2 decision_final Purity > 99%? purity_check_2->decision_final troubleshoot Troubleshoot Failed Purification decision_final->troubleshoot No decision_final->product_ok  Yes troubleshoot->purification_step Re-evaluate method end_flow Store or Use Product product_ok->end_flow

Caption: General workflow for purification of 1-phenethylguanidine HCl.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity after Recrystallization 1. Incorrect Solvent Choice: The solvent may be too good, preventing selective crystallization, or too poor, causing premature crashing of both product and impurities. 2. Cooling Too Rapidly: Fast cooling can trap impurities within the newly formed crystals. 3. Insufficient Washing of Crystals: Mother liquor containing dissolved impurities remains on the crystal surface.1. Re-evaluate Solvent System: Test solvent mixtures (e.g., methanol/acetonitrile, ethanol/diethyl ether) to find a system where the product is soluble when hot but sparingly soluble when cold.[6] 2. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation. 3. Thorough Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving significant product.
Oily Product Instead of Crystals 1. Presence of "Oiling Out" Impurities: Certain impurities can act as a solvent for the product, preventing crystallization. 2. Supersaturation: The solution is too concentrated, leading to the product separating as a liquid phase.1. Trituration: Try adding a non-polar solvent (e.g., hexanes, diethyl ether) to the oil and stirring vigorously. This may induce solidification. 2. Dilute and Re-attempt: Add more hot solvent to fully dissolve the oil, then attempt a slower cooling process. Seeding with a pure crystal can also help.
Product Streaking on TLC Plate 1. Residual Base/Acid: The highly basic guanidine group can interact strongly with the acidic silica gel, causing streaking. 2. Compound Overload: Applying too much sample to the TLC plate.1. Modify Mobile Phase: Add a small amount (0.5-1%) of a base like triethylamine or ammonia to the mobile phase to neutralize active sites on the silica. 2. Dilute Sample: Ensure the spotting solution is sufficiently dilute.
Low A260/230 Ratio in UV-Vis Analysis Carryover of Guanidine Salts: This is a common issue where residual guanidine-based reagents or salts from the synthesis remain in the final product.[7][8] This is particularly relevant if guanidinium salts were used in the synthesis.Ethanol Precipitation/Wash: Dissolve the product in a minimal amount of water or methanol and precipitate it by adding a larger volume of ethanol or acetone. Alternatively, wash the solid product thoroughly with ethanol to remove residual salts.[8]

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Ether System

This protocol is adapted from methods used for similar guanidinium salts and is an excellent starting point for purification.[6]

  • Dissolution: In a clean Erlenmeyer flask, add the crude 1-phenethylguanidine hydrochloride. Add the minimum amount of hot ethanol required to fully dissolve the solid. Gentle heating on a hotplate with stirring is recommended.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat. Slowly add diethyl ether dropwise while stirring until the solution becomes faintly and persistently cloudy (the point of saturation).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Large, well-formed crystals should appear. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold diethyl ether (or a cold ethanol/ether mixture) to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.

Protocol 2: Purity Analysis by HPLC

This method is based on established protocols for phenformin analysis and is suitable for determining the purity of the final product.[4]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Primesep 100, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 0.01M potassium dihydrogenphosphate (pH 6.55) - acetonitrile (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 235 nm.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve an appropriate amount of a certified 1-phenethylguanidine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

    • Sample Preparation: Prepare your purified sample in the same manner and at a similar concentration.

    • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

    • Analysis: Record the chromatograms. Calculate the purity of your sample by comparing the area of the main peak in the sample chromatogram to the area of the peak in the standard chromatogram. Purity (%) is often calculated as (Area of Sample Peak / Total Area of All Peaks) x 100.

Troubleshooting Logic Diagram

start Problem: Low Purity after First Purification Attempt check_method What was the purification method? start->check_method recrystallized Recrystallization check_method->recrystallized Recrystallization chromatography Column Chromatography check_method->chromatography Chromatography rec_issue What was the result? recrystallized->rec_issue chrom_issue What was the result? chromatography->chrom_issue low_yield Low Yield rec_issue->low_yield Low Yield still_impure Still Impure rec_issue->still_impure Still Impure oiled_out Oiled Out rec_issue->oiled_out Oiled Out rec_sol_1 Too much solvent used or product is too soluble in cold solvent. ACTION: Reduce solvent volume or change to a less polar solvent system. low_yield->rec_sol_1 rec_sol_2 Impurities have similar solubility. ACTION: Change solvent system drastically or switch to chromatography. still_impure->rec_sol_2 rec_sol_3 Solution too concentrated or impurities are preventing crystallization. ACTION: Dilute with more hot solvent and cool slower. Try trituration. oiled_out->rec_sol_3 no_separation No Separation (Co-elution) chrom_issue->no_separation Co-elution streaking Streaking on Column chrom_issue->streaking Streaking chrom_sol_1 Incorrect mobile phase polarity. ACTION: Adjust solvent gradient. Try a different stationary phase (e.g., HILIC). no_separation->chrom_sol_1 chrom_sol_2 Strong interaction with silica. ACTION: Add 0.5-1% triethylamine to the mobile phase to improve peak shape. streaking->chrom_sol_2

Caption: Decision tree for troubleshooting failed purification attempts.

References

  • Phenformin Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]

  • Synthesis and Characterization of Chiral Guanidines und Guanidinium Salts Derived from 1-Phenylethylamine. Molbank, 2008(4), M583. Available at: [Link]

  • The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on. Nature Protocols, 1(2), 581-585. Available at: [Link]

  • HPLC Method for Analysis of Phenformin on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Troubleshooting RNA Isolation. Bitesize Bio. Available at: [Link]

  • A Comparative Study of the Lipophilicity of Metformin and Phenformin. Molecules, 24(17), 3119. Available at: [Link]

  • Review on Different Analytical Methods for The Estimation of Metformin Hydrochloride and Lisinopril. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 50-56. Available at: [Link]

  • Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatography-Mass Spectrometry. International Journal for Innovative Research in Technology, 10(11), 31-38. Available at: [Link]

  • Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet and Mass Spectrometric Detection. Waters Corporation. Available at: [Link]

  • How to Troubleshoot Sequencing Preparation Errors (NGS Guide). CD Genomics. Available at: [Link]

  • A method for preparing metformin hydrochloride with high purity and high yield by two-component solvent. Google Patents (CN104829495A).

Sources

Optimization

Technical Support Center: Stabilizing 1-Phenethylguanidine Hydrochloride in Plasma Samples

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenethylguanidine hydrochloride. This guide provides in-depth technical advice, troubleshooting prot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-phenethylguanidine hydrochloride. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of your plasma samples during experimental workflows. The stability of 1-phenethylguanidine in a complex biological matrix like plasma is critical for generating accurate and reproducible data in pharmacokinetic, pharmacodynamic, and toxicology studies.

The guanidino group in 1-phenethylguanidine, a strong base with a pKa around 13.5, makes the molecule highly susceptible to enzymatic and chemical degradation in plasma.[1][2] Understanding and mitigating these stability issues are paramount for reliable bioanalysis. This guide is structured to provide a comprehensive understanding of the challenges and solutions for stabilizing 1-phenethylguanidine hydrochloride in plasma.

Frequently Asked Questions (FAQs)

Sample Collection and Handling

Q1: What is the best anticoagulant to use for blood collection when analyzing 1-phenethylguanidine?

A1: The choice of anticoagulant can influence the stability of your analyte and the final plasma pH.[3][4] For 1-phenethylguanidine, K2EDTA (dipotassium ethylenediaminetetraacetic acid) is the recommended anticoagulant. EDTA chelates divalent cations like Mg²⁺ and Ca²⁺, which are cofactors for many enzymes, thereby providing an initial layer of protection against enzymatic degradation. It is crucial to ensure the blood collection tubes are gently inverted 8-10 times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking to prevent hemolysis, which can release enzymes and other interfering substances from red blood cells.

Q2: How quickly do I need to process the blood sample after collection?

A2: Immediate processing is critical for unstable compounds. Blood samples should be centrifuged to separate plasma within 30 minutes of collection .[5] During this time, keep the samples on wet ice or in a refrigerated environment (2-8°C) to minimize enzymatic activity.[6]

Q3: What are the optimal centrifugation settings for plasma separation?

A3: Centrifuge the blood samples at 1300-2000 x g for 10-15 minutes at 4°C .[5] This will provide platelet-poor plasma. After centrifugation, immediately transfer the plasma to pre-labeled, cryo-resistant tubes. Be careful not to disturb the buffy coat (the layer of white blood cells and platelets) during plasma aspiration.

Stabilization Strategies

Q4: Why is my 1-phenethylguanidine concentration decreasing in plasma samples, and how can I prevent it?

A4: The degradation of 1-phenethylguanidine in plasma is likely due to a combination of enzymatic and chemical factors. The primary route of metabolism for the structurally similar compound, phenformin, is aromatic hydroxylation followed by conjugation (glucuronidation or sulfation).[7] Therefore, cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) are potential sources of degradation. Additionally, the highly basic guanidino group may be susceptible to hydrolysis by guanidinases.[7][8]

To prevent degradation, a multi-pronged approach is recommended:

  • Enzyme Inhibition: Add a broad-spectrum enzyme inhibitor cocktail to the plasma immediately after separation.

  • pH Control: Maintain a slightly acidic to neutral pH to improve the stability of the protonated guanidinium group.

  • Low Temperature: Keep samples at low temperatures at all times to reduce the rate of all chemical and enzymatic reactions.[9]

Q5: What specific enzyme inhibitors should I use?

A5: A combination of inhibitors targeting different classes of enzymes is most effective. Consider a cocktail containing:

  • A broad-spectrum serine and cysteine protease inhibitor: Such as Phenylmethylsulfonyl fluoride (PMSF) and aprotinin.

  • A general esterase inhibitor: Such as sodium fluoride or diisopropyl fluorophosphate (DFP). While 1-phenethylguanidine is not an ester, plasma esterases are abundant and can have broad substrate specificities.

  • A phosphatase inhibitor cocktail: To prevent dephosphorylation if that is a potential metabolic route.

For a more targeted approach, if metabolism is suspected to be a major issue, specific inhibitors for CYPs (e.g., 1-aminobenzotriazole) could be considered, though this is less common for routine sample stabilization.

Q6: How do I control the pH of my plasma samples?

A6: The pH of plasma can increase upon storage due to the loss of dissolved CO2, which can affect the stability of pH-sensitive drugs.[10] To maintain a stable pH, you can:

  • Add a buffer: Immediately after plasma separation, add a small volume of a concentrated, sterile-filtered buffer to adjust the pH to a range of 6.5-7.0. A phosphate or citrate buffer is a suitable choice.[11] The final buffer concentration should be low enough not to cause significant sample dilution or interference with the analytical method.

  • Acidification: For some basic compounds, a slight acidification of the plasma to pH ~6.0 with a dilute acid (e.g., formic acid or phosphoric acid) can enhance stability.[12] However, this must be carefully validated to ensure it does not cause precipitation of plasma proteins or degradation of the analyte.

Storage and Analysis

Q7: What is the best temperature for long-term storage of plasma samples containing 1-phenethylguanidine?

A7: For long-term storage, samples should be flash-frozen in liquid nitrogen or a dry ice/alcohol slurry and then stored at -80°C .[13] This minimizes molecular motion and enzymatic activity. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte and changes in the sample matrix.[14] Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Q8: I am seeing inconsistent results in my bioanalysis. What could be the cause?

A8: Inconsistent results can stem from several factors:

  • Pre-analytical variability: Inconsistent sample handling, processing times, or storage conditions.

  • Analyte Adsorption: The basic nature of 1-phenethylguanidine can lead to non-specific binding to glass or plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be used if a glass is necessary.

  • Matrix Effects: Components of the plasma can interfere with the ionization of 1-phenethylguanidine in mass spectrometry-based assays. A thorough method validation, including assessment of matrix effects, is essential.

  • Instability in the Autosampler: If samples are left at room temperature in the autosampler for extended periods, degradation can occur. Ensure the autosampler is refrigerated (typically at 4°C).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of 1-phenethylguanidine Degradation during sample collection and processing. Process blood samples within 30 minutes on ice. Add enzyme inhibitors immediately after plasma separation.
Adsorption to collection tubes or labware. Use polypropylene or other low-binding tubes and pipette tips. Avoid glass where possible.
Inefficient extraction from plasma. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Adjusting the pH of the plasma before extraction can improve recovery.
High variability between replicate samples Inconsistent sample handling. Standardize the entire workflow from blood collection to analysis. Ensure consistent timing for each step.
Freeze-thaw cycles. Aliquot samples into single-use volumes before freezing to avoid repeated thawing and freezing.
Matrix effects in the analytical method. Evaluate and minimize matrix effects during method development. Consider using a stable isotope-labeled internal standard.
Decreasing analyte concentration over time in stored samples Inadequate storage temperature. Store samples at -80°C for long-term stability.
Enzymatic or chemical degradation. Ensure enzyme inhibitors have been added and the pH is controlled. Re-evaluate the stability of the compound under the current storage conditions.
pH shift during storage. Buffer the plasma samples before freezing.

Experimental Protocols

Protocol 1: Optimal Plasma Collection and Stabilization
  • Blood Collection:

    • Collect whole blood into a K2EDTA vacutainer tube.

    • Gently invert the tube 8-10 times to mix the blood with the anticoagulant.

    • Immediately place the tube on wet ice.

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood sample at 1500 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

    • Transfer the plasma to a pre-chilled, labeled low-binding polypropylene tube.

  • Stabilization:

    • To the collected plasma, add a broad-spectrum protease and phosphatase inhibitor cocktail according to the manufacturer's instructions.

    • To control pH, add 10 µL of 1 M potassium phosphate buffer (pH 6.5) per 1 mL of plasma. Gently vortex to mix.

  • Storage:

    • For immediate analysis, samples can be stored at 4°C for a short period (validation required).

    • For long-term storage, aliquot the stabilized plasma into single-use cryovials, flash-freeze in liquid nitrogen, and store at -80°C.

Diagrams

Workflow for Stabilizing 1-Phenethylguanidine in Plasma

G cluster_collection Sample Collection cluster_processing Sample Processing (within 30 min) cluster_stabilization Stabilization cluster_storage Storage & Analysis CollectBlood 1. Collect Blood (K2EDTA Tube) Invert 2. Gently Invert 8-10x CollectBlood->Invert OnIce 3. Place on Wet Ice Invert->OnIce Centrifuge 4. Centrifuge (1500xg, 15 min, 4°C) OnIce->Centrifuge Immediate Processing SeparatePlasma 5. Separate Plasma (Low-binding tubes) Centrifuge->SeparatePlasma AddInhibitors 6. Add Enzyme Inhibitors SeparatePlasma->AddInhibitors AdjustpH 7. Adjust pH (e.g., Phosphate Buffer pH 6.5) AddInhibitors->AdjustpH Aliquot 8. Aliquot AdjustpH->Aliquot FlashFreeze 9. Flash Freeze (Liquid N2) Aliquot->FlashFreeze Store 10. Store at -80°C FlashFreeze->Store Analyze 11. Bioanalysis (LC-MS/MS) Store->Analyze

Caption: Recommended workflow for plasma sample handling to ensure the stability of 1-phenethylguanidine.

Potential Degradation Pathways of 1-Phenethylguanidine

G cluster_metabolism Potential Degradation Pathways PEGH 1-Phenethylguanidine Hydrochloride Hydroxylation Aromatic Hydroxylation (CYP Enzymes) PEGH->Hydroxylation Phase I Metabolism Hydrolysis Guanidine Hydrolysis (Guanidinases) PEGH->Hydrolysis Direct Enzymatic Cleavage Conjugation Glucuronidation/Sulfation (UGTs, SULTs) Hydroxylation->Conjugation Phase II Metabolism

Caption: Potential enzymatic degradation pathways for 1-phenethylguanidine in plasma.

References

  • Bergeron, M., Bergeron, A., & Garofolo, F. (2009). Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. Bioanalysis, 1(4), 743-753. [Link]

  • Bergeron, M., Bergeron, A., & Garofolo, F. (2009). Impact of Plasma and Whole-Blood Anticoagulant Counter Ion Choice on Drug Stability and Matrix Effects During Bioanalysis. Bioanalysis, 1(4), 743-753. [Link]

  • Alkalay, D., Khemani, L., Wagner, W. E., & Bartlett, M. F. (1975). Pharmacokinetics of phenformin in man. The Journal of Clinical Pharmacology, 15(5-6), 446–448. [Link]

  • Conlay, L. A., Karam, J. H., Matin, S. B., & Loew, G. H. (1982). Correlation of plasma phenformin concentration with metabolic effects in normal subjects. Clinical pharmacology and therapeutics, 32(4), 456–460. [Link]

  • Bergeron, M., Bergeron, A., & Garofolo, F. (2009). Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. Semantic Scholar. [Link]

  • Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.6.1–7.6.12. [Link]

  • Mondal, S., & Roy, D. R. (2019). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. The Journal of Physical Chemistry B, 123(44), 9324-9333. [Link]

  • Heinig, K. (2012). Stabilisation of Clinical Samples. EBF 5th Open Symposium. [Link]

  • Li, W., & Jiang, X. (2006). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review, 9(5), 82-87. [Link]

  • Stec, J., et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1545-1550. [Link]

  • Stary, E., et al. (2021). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 26(11), 3324. [Link]

  • Schultheiss, C., et al. (2023). Determination of the Long-Term Stability of Propofol in Human Plasma Frozen for Eight Years and Quantified by UHPLC–MS/MS. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Agrawal, Y. K., et al. (2010). A supercritical fluid chromatography/tandem mass spectrometry method for the simultaneous quantification of metformin and gliclazide in human plasma. Indian Journal of Pharmaceutical Sciences, 72(1), 50-57. [Link]

  • Choi, Y. H., & Lee, M. G. (2016). Blockade of P-Glycoprotein Decreased the Disposition of Phenformin and Increased Plasma Lactate Level. Biomolecules & Therapeutics, 24(2), 199-206. [Link]

  • Sisu, E., & Leito, I. (2020). 8.2 Examples of unstable analytes. In Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu Press. [Link]

  • Wang, Y. J., et al. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 19(1), 74-78. [Link]

  • Poulter, C. D., & Tanner, M. E. (2020). A guanidinium-based inhibitor of a type I isopentenyl diphosphate isomerase. Bioorganic & medicinal chemistry letters, 30(22), 127577. [Link]

  • Kumar, D., Trivedi, N., & Dixit, R. K. (2017). Determination of metformin in rat plasma using high performance liquid chromatography and its application to pharmacokinetic study. International Journal of Current Research, 9(11), 60986-60990. [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. [Link]

  • Alkalay, D., et al. (1973). Metabolism, Plasma or Serum Levels, and Elimination of Phenformin in Guinea Pigs, Rats, and Dogs. Journal of Pharmaceutical Sciences, 62(4), 554-559. [Link]

  • Marchetti, P., et al. (1987). Plasma biguanide levels are correlated with metabolic effects in diabetic patients. Clinical pharmacology and therapeutics, 41(5), 545–550. [Link]

  • Evans, E., et al. (2009). Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones. Clinical Biochemistry, 42(10-11), 1215-1218. [Link]

  • Nguyen, H., et al. (2020). Development, Validation, and Application for Simultaneous Assay of Metformin and Sitagliptin in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. BioMed Research International, 2020, 8891398. [Link]

  • Som, N., et al. (2018). Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry, 61(19), 8744-8758. [Link]

  • Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. Current protocols in pharmacology, 75, 7.6.1–7.6.12. [Link]

  • Muri, M., et al. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. International Journal of Molecular Sciences, 25(13), 7119. [Link]

  • Al-Tannak, N. F., & Al-Khashab, M. K. (2016). The development and validation of a gas chromatography-mass spectrometry method for the determination of metformin in human plasma. Analytical Methods, 8(24), 4845-4851. [Link]

  • Sconce, E. A., & Fanikos, J. (2022). Drug Interactions Affecting Oral Anticoagulant Use. Circulation: Arrhythmia and Electrophysiology, 15(5), e009476. [Link]

  • Lestari, M. L. A. D., & Indrayanto, G. (2018). A Validated Ultra Performance Liquid Chromatography Method for Quantification of Metformin in Human Plasma. The Journal of Pure and Applied Chemistry Research, 7(3), 244-252. [Link]

  • Hendriks, G., et al. (2008). pH adjustment of human blood plasma prior to bioanalytical sample preparation. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 126-133. [Link]

  • Li, Y., et al. (2024). Long-term stability of frozen platelet-rich plasma under -80 °C storage condition. Regenerative Therapy, 26, 826-830. [Link]

  • Morin, L. G. (1977). Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. Clinical chemistry, 23(4), 646–652. [Link]

  • Hendriks, G., Uges, D. R., & Franke, J. P. (2008). pH adjustment of human blood plasma prior to bioanalytical sample preparation. Journal of pharmaceutical and biomedical analysis, 47(1), 126–133. [Link]

  • Gande, S. L., et al. (2009). Biological Activities of Guanidine Compounds. Current medicinal chemistry, 16(30), 4033–4057. [Link]

  • Raffel, D. M., et al. (2012). Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Journal of medicinal chemistry, 55(17), 7599–7611. [Link]

  • Kochansky, C. J., et al. (2008). Impact of pH on Plasma Protein Binding in Equilibrium Dialysis. Molecular Pharmaceutics, 5(3), 438-448. [Link]

  • Kumar, A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. New Journal of Chemistry. [Link]

  • Fazio, J. M., et al. (2021). Stability of coagulation proteins in frozen plasma. Journal of the American Veterinary Medical Association, 259(1), 75-81. [Link]

  • Zhang, X., & Hu, G. (2025). Biologically active guanidine alkaloids. Journal of Natural Products. [Link]

  • Décout, A., et al. (2012). Endogenous Plasma Peptide Detection and Identification in the Rat by a Combination of Fractionation Methods and Mass Spectrometry. Journal of proteome research, 11(11), 5346–5357. [Link]

  • Wojcik, J., et al. (2025). 2024 White Paper on Recent Issues in Bioanalysis: Three Way-Cross Validation; Urine Clinical Analysis; Automated Methods; Regulatory Queries on Plasma Protein Binding; Automated Biospecimen Management; ELN Migration; Ultra-Sensitivity Mass Spectrometry (Part 1A - Recommendations on Advanced Strategies for Mass Spectrometry Assays, Chromatography, Sample Preparation and BMV/Regulated Bioanalysis). Bioanalysis. [Link]

  • Al-Soud, Y. A., et al. (2021). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Bioanalysis, 13(5), 373–386. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Effects of 1-Phenethylguanidine and Phenformin

For researchers and professionals in metabolic drug development, understanding the structure-activity relationships of pharmacologically active compounds is paramount. The guanidine family, a cornerstone in the history o...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in metabolic drug development, understanding the structure-activity relationships of pharmacologically active compounds is paramount. The guanidine family, a cornerstone in the history of oral hypoglycemic agents, offers a compelling case study in the comparison between 1-phenethylguanidine and its biguanide derivative, phenformin. While phenformin's potent metabolic effects and subsequent clinical withdrawal are well-documented, its simpler structural analog, 1-phenethylguanidine, remains largely uncharacterized in a metabolic context. This guide provides a detailed analysis of phenformin's established metabolic profile and presents a hypothesis-driven comparison to the expected effects of 1-phenethylguanidine, grounded in the fundamental principles of guanidine pharmacology.

Historical Context: From Guanidine Toxicity to Biguanide Potency

The journey of guanidine-based hypoglycemic agents began in the early 20th century with the discovery that guanidine itself could lower blood glucose.[1] However, its inherent toxicity precluded any therapeutic application. This led to the development of derivatives with improved safety profiles, culminating in the synthesis of biguanides, such as phenformin (phenethylbiguanide), in the 1950s. Phenformin demonstrated significant glucose-lowering efficacy but was ultimately withdrawn from many markets due to a high incidence of life-threatening lactic acidosis.[2] 1-Phenethylguanidine represents a structural step back—retaining the phenethyl moiety of phenformin but featuring a single guanidine group. This guide explores the profound metabolic implications of this seemingly minor structural difference.

Phenformin: The Potent Mitochondrial Inhibitor

Phenformin's metabolic effects are a direct consequence of its potent inhibition of Complex I of the mitochondrial electron transport chain.[3][4] This action is central to both its therapeutic efficacy and its dose-limiting toxicity.

Mechanism of Action: Phenformin, being more lipophilic than other biguanides like metformin, readily enters cells and accumulates in the mitochondria.[2] Its primary action is the robust inhibition of respiratory Complex I. This blockade of oxidative phosphorylation leads to:

  • Decreased ATP Synthesis: Cellular energy production via aerobic respiration is severely hampered.

  • Increased AMP:ATP Ratio: The cellular energy deficit causes a sharp rise in the AMP-to-ATP ratio.

  • AMPK Activation: This elevated ratio potently activates AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis.

  • Downstream Metabolic Switching: Activated AMPK phosphorylates numerous downstream targets, leading to the inhibition of energy-consuming anabolic processes (like hepatic gluconeogenesis) and the activation of catabolic processes to generate ATP, most notably a dramatic increase in the rate of glycolysis.

Phenformin_Pathway cluster_Cell Hepatocyte / Myocyte cluster_Mito Mitochondrial Matrix Phenformin Phenformin Mitochondrion Mitochondrion Phenformin->Mitochondrion ComplexI Complex I Phenformin->ComplexI Potent Inhibition ATP ATP Synthesis ↓ ComplexI->ATP AMP_ATP_Ratio AMP:ATP Ratio ↑ ATP->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis ↓ AMPK->Gluconeogenesis Glycolysis Glycolysis ↑ AMPK->Glycolysis Lactate Lactate Production ↑↑ Glycolysis->Lactate

Figure 1. The established metabolic signaling pathway of Phenformin.

Metabolic Consequences: The profound inhibition of mitochondrial respiration forces cells into a state of anaerobic metabolism. While this effectively lowers blood glucose by inhibiting its production and forcing its consumption through glycolysis, it comes at a steep price. The massive increase in glycolysis, combined with impaired mitochondrial processing of pyruvate, leads to a significant overproduction of lactic acid. When this production overwhelms the body's clearance capacity, it results in severe and often fatal lactic acidosis.[3]

1-Phenethylguanidine: A Hypothesis on a Safer Profile

Direct experimental data on the specific metabolic effects of 1-phenethylguanidine hydrochloride is notably scarce in published literature. However, by applying established structure-activity principles, we can formulate a strong hypothesis about its metabolic profile in comparison to phenformin.

Inference from Structural Principles: The key difference lies in the basic moiety: a single guanidine group versus the biguanide group.

  • Potency: Biguanides are established to be more potent inhibitors of mitochondrial respiration than their mono-guanidine counterparts.[1] The biguanide structure confers properties that enhance its interaction with Complex I.

  • Lipophilicity and Uptake: The shared phenethyl group provides a degree of lipophilicity, likely allowing 1-phenethylguanidine to enter cells, a prerequisite for any mitochondrial action.

  • Toxicity: The toxicity of the parent compound, guanidine, is well-known. While the phenethyl group may modulate this, the significantly lower potency of a mono-guanidine at the mitochondrial level suggests a substantially lower risk of inducing the profound metabolic shift that causes lactic acidosis.

Hypothesized Metabolic Profile: It is hypothesized that 1-phenethylguanidine would also act as a mitochondrial respiratory inhibitor, but with significantly lower potency than phenformin. This would translate to a metabolic profile characterized by:

  • Modest Hypoglycemic Effect: It would likely inhibit gluconeogenesis and stimulate glycolysis, but to a much lesser extent than phenformin.

  • Greatly Reduced Risk of Lactic Acidosis: Due to its weaker inhibition of Complex I, aerobic respiration would not be as severely compromised. This would prevent the massive shift to anaerobic glycolysis and the subsequent overproduction of lactate.

Comparative Metabolic Effects: A Data-Driven and Hypothesis-Based Summary

The following table summarizes the known effects of phenformin and the hypothesized effects of 1-phenethylguanidine.

Metabolic ParameterPhenformin (Experimental Data)1-Phenethylguanidine (Hypothesized Profile)Reference
Primary Mechanism Potent Mitochondrial Complex I InhibitionWeak Mitochondrial Complex I Inhibition[3][4]
Blood Glucose Lowering HighLow to Moderate[3]
Lactate Production Very HighLow[3]
Risk of Lactic Acidosis High / Dose-LimitingVery Low[2]
AMPK Activation StrongWeak to Moderate[5]

Experimental Validation: A Roadmap for Comparison

To empirically test the hypothesized metabolic profile of 1-phenethylguanidine and directly compare it to phenformin, the following experimental workflows are essential.

In Vitro Mitochondrial Function Assay

Objective: To quantify and compare the inhibitory potency of 1-phenethylguanidine and phenformin on mitochondrial respiration.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells) in a Seahorse XF cell culture microplate.

  • Assay Preparation: Wash cells and replace the culture medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Instrument Setup: Equilibrate the sensor cartridge and calibrate the Seahorse XF Analyzer.

  • Compound Injection: Load a concentration gradient of 1-phenethylguanidine and phenformin into the injector ports of the sensor cartridge.

  • Mitochondrial Stress Test: Perform a sequential injection of oligomycin (ATP synthase inhibitor), FCCP (protonophore/uncoupler), and rotenone/antimycin A (Complex I/III inhibitors) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Calculate the IC50 for the inhibition of basal and maximal respiration for both compounds. A significantly higher IC50 for 1-phenethylguanidine would support the hypothesis of lower potency.

Figure 2. A generalized workflow for comparing mitochondrial inhibitors.

In Vivo Glucose and Lactate Tolerance Tests

Objective: To assess the whole-body impact of the compounds on glucose disposal and lactate accumulation in a relevant animal model.

Methodology:

  • Animal Model: Utilize a diabetic animal model, such as male C57BL/6J mice on a high-fat diet.

  • Drug Administration: Acclimatize and fast mice overnight. Administer equimolar doses of 1-phenethylguanidine, phenformin, or vehicle control via oral gavage.

  • Baseline Measurement: Collect a baseline blood sample from the tail vein to measure glucose and lactate.

  • Glucose Challenge: Administer an intraperitoneal (IP) injection of D-glucose (e.g., 2 g/kg body weight).

  • Time-Course Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.

  • Analyte Measurement: Measure blood glucose and lactate at each time point using calibrated meters.

  • Data Analysis: Plot the glucose and lactate excursion curves. Calculate the Area Under the Curve (AUC) for both analytes. A smaller glucose AUC for phenformin but a significantly larger lactate AUC compared to 1-phenethylguanidine would validate the hypothesis.

Conclusion and Future Directions

The comparison between phenformin and 1-phenethylguanidine serves as a critical illustration of how modifying a pharmacophore can dramatically alter a compound's therapeutic index. Phenformin's history underscores the perils of high-potency mitochondrial inhibition. Our hypothesis, grounded in the established principles of guanidine pharmacology, suggests that 1-phenethylguanidine, by virtue of its simpler mono-guanidine structure, likely trades the potent efficacy of phenformin for a vastly improved safety profile, particularly concerning the risk of lactic acidosis.

This guide provides the theoretical framework and a clear experimental roadmap for validating this hypothesis. Such studies are essential for the rational design of new metabolic drugs, aiming to harness the therapeutic potential of mitochondrial modulation while meticulously engineering out the mechanisms of toxicity. The exploration of less potent but potentially safer analogs like 1-phenethylguanidine could unveil new avenues for developing therapies that effectively manage metabolic disease without the dangerous side effects that have hindered their predecessors.

References

  • Kruger, F. A., Skillman, T. G., Hamwi, G. J., Grubbs, R. C., & Danforth, N. (1960). The Mechanism of Action of Hypoglycemic Guanidine Derivatives. Diabetes, 9(3), 170–173. [Link]

  • The Mechanism of Action of Hypoglycemic Guanidine Derivatives. Semantic Scholar. [Link]

  • Kruger, F. A., Skillman, T. G., Hamwi, G. J., Grubbs, R. C., & Danforth, N. (1960). The mechanism of action of hypoglycemic guanidine derivatives. Diabetes, 9, 170-173. [Link]

  • Madiraju, A. K., Erion, D. M., Rahimi, Y., Zhang, X. M., Braddock, D. T., Albright, R. A., ... & Shulman, G. I. (2014). Metformin, phenformin, and galegine inhibit complex IV activity and reduce glycerol-derived gluconeogenesis. Proceedings of the National Academy of Sciences, 111(38), E4047-E4055. [Link]

  • de Oliveira, C. B., de Lira, C. S., de Almeida, A. C. C., da Silva, A. C. S., de Oliveira, T. B., da Silva, M. S., ... & de Lira, D. P. (2014). Synthesis and pharmacological evaluation of guanidine derivatives with potential hypoglycemic activity. Diabetology & Metabolic Syndrome, 6(1), 1-2. [Link]

  • Cyclic guanidines possessing hypoglycemic properties. ResearchGate. [Link]

  • Davidoff, F. (1968). Effects of guanidine derivatives on mitochondrial function: I. Phenethylbiguanide inhibition of respiration in mitochondria from guinea pig and rat tissues. Journal of Clinical Investigation, 47(11), 2331-2343. [Link]

  • Day, M. D., & Rand, M. J. (1966). Studies on the antagonism between the optical isomers of N-(1-phenylethyl)guanidine. British journal of pharmacology and chemotherapy, 26(1), 264–270. [Link]

  • The guanidine, biguanides (i.e., phenformin and metformin), and imeglimin common features are highlighted …. ResearchGate. [Link]

  • Kuba, K., & Koketsu, K. (1976). Effects of Guanethidine and Phenethylguanidine on the Frog Neuromuscular Junction. The Japanese journal of physiology, 26(6), 715–728. [Link]

  • Ros-Soto, J., & de-la-Fuente, J. (2021). Phenformin as an Anticancer Agent: Challenges and Prospects. International Journal of Molecular Sciences, 22(11), 5859. [Link]

  • Davidoff, F. (1969). Effects of Guanidine Derivatives on Mitochondrial Function. Journal of Biological Chemistry, 244(23), 6394-6401. [Link]

  • Glucophage® (Metformin Hydrochloride), the Wonder Drug: A Biguanide Class Treatment of Type 2 Diabetes. Methodist University. [Link]

  • Corcoran, C., & Fantus, I. G. (2022). The Mechanism of Action of Biguanides: New Answers to a Complex Question. Biomolecules, 12(7), 920. [Link]

  • Wilson, S. B. (1971). Effects of Guanidine Inhibitors on Mung Bean Mitochondria. Plant Physiology, 48(1), 86–90. [Link]

  • Ropchan, J. R., & Ziegler, S. I. (2013). Radiolabeled Phenethylguanidines: Novel Imaging Agents for Cardiac Sympathetic Neurons and Adrenergic Tumors. Journal of medicinal chemistry, 56(17), 6764–6776. [Link]

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Comparative

1-Phenethylguanidine Hydrochloride Standard Curve Validation: A Comparative Guide to Analytical Methodologies

Executive Summary & Scientific Context 1-Phenethylguanidine hydrochloride (CAS 2235-99-6) is a highly polar, basic pharmacophore that serves as a critical synthetic precursor in the development of norepinephrine transpor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-Phenethylguanidine hydrochloride (CAS 2235-99-6) is a highly polar, basic pharmacophore that serves as a critical synthetic precursor in the development of norepinephrine transporter (NET) radiotracers, such as 1[1], and epithelial sodium channel (ENaC) blockers. Due to its unique physicochemical properties—specifically the highly basic guanidine moiety (pKa ~13)—accurate quantification in biological matrices requires meticulously validated analytical methods.

Establishing a robust standard curve is the foundational step for ensuring data integrity in pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide objectively compares HPLC-UV and LC-MS/MS platforms for standard curve validation, grounded in the authoritative2[2].

Platform Comparison: HPLC-UV vs. LC-MS/MS

When validating a standard curve for 1-phenethylguanidine hydrochloride, the choice of analytical platform dictates the assay's sensitivity, linear dynamic range, and susceptibility to matrix effects.

Table 1: Performance Metrics Comparison for 1-Phenethylguanidine Quantification

ParameterHPLC-UVLC-MS/MSCausality / Scientific Rationale
Sensitivity (LLOQ) ~100 ng/mL~1-5 ng/mLMS/MS transitions (MRM) eliminate background noise, whereas UV relies on the relatively weak chromophore of the phenethyl group.
Linear Dynamic Range 100 - 10,000 ng/mL1 - 1,000 ng/mLLC-MS/MS detectors saturate at high concentrations; UV detectors offer a wider dynamic range suitable for bulk formulation analysis.
Matrix Effects LowHighCo-eluting endogenous phospholipids suppress ionization in MS; UV absorption is largely unaffected by ionization competition.
Throughput Moderate (10-15 min/run)High (3-5 min/run)The high specificity of MS/MS allows for shorter gradient times without requiring baseline chromatographic resolution of all matrix components.

Causality in Experimental Design

A robust bioanalytical method is not a random collection of parameters; it is a self-validating system where every choice has a mechanistic rationale:

  • Column Selection: The highly basic guanidine group tends to interact with residual silanols on standard silica-based columns, causing severe peak tailing. We utilize a fully end-capped C18 column to minimize these secondary ionic interactions.

  • Mobile Phase pH: A mobile phase containing 0.1% formic acid (pH ~2.7) ensures the guanidine moiety remains fully protonated. This locks the molecule into a single ionization state, ensuring reproducible retention times and maximizing positive electrospray ionization (ESI+) efficiency for3[3].

  • Regression Weighting: Unweighted linear regression biases the curve towards high concentrations. Applying a 1/x2 weighting ensures that the Lower Limit of Quantification (LLOQ) is accurately modeled, minimizing heteroscedasticity across the calibration range.

MatrixEffectLogic Sample Biological Sample (1-Phenethylguanidine + Matrix) Coelution Co-eluting Endogenous Phospholipids Sample->Coelution Ionization ESI Droplet Surface Competition Coelution->Ionization Suppression Ionization Suppression (Reduced Analyte Signal) Ionization->Suppression Correction Proportional Signal Reduction (Analyte & IS) Suppression->Correction SIL_IS Stable Isotope-Labeled IS (Co-elutes perfectly) SIL_IS->Ionization SIL_IS->Correction Ratio Constant Peak Area Ratio (Self-Correcting System) Correction->Ratio

Logical mechanism of stable isotope-labeled IS correcting for MS ionization suppression.

Step-by-Step Methodology: Self-Validating Standard Curve Generation

This protocol strictly adheres to the 4[4].

Step 1: Preparation of Independent Stock Solutions
  • Weigh 1.00 mg of 1-phenethylguanidine hydrochloride reference standard (purity >95%) and dissolve in 1.0 mL of methanol to yield a 1.0 mg/mL calibration stock.

  • Crucial Self-Validation Step: Prepare a second, completely independent stock solution from a separate weighing to serve as the Quality Control (QC) stock. This ensures that any gravimetric error in the calibration stock does not falsely validate the curve.

Step 2: Matrix Spiking and Calibration Standards (CS)
  • Dilute the working solutions into blank biological matrix (e.g., human plasma) to create 8 non-zero calibration points (e.g., 1, 2, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Include a Blank (matrix only, no IS) and a Zero (matrix + IS) to verify the absence of cross-talk and endogenous interference.

Step 3: Sample Extraction (Protein Precipitation)
  • Transfer 50 µL of each CS and QC sample to a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 1-phenethylguanidine-d4).

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: The 3:1 organic-to-aqueous ratio efficiently precipitates plasma proteins while keeping the highly polar 1-phenethylguanidine in the supernatant.

Step 4: Instrumental Analysis and Regression
  • Inject 5 µL of the supernatant into the LC-MS/MS system operating in ESI+ MRM mode.

  • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

  • Apply a 1/x2 weighted linear regression.

Step 5: ICH M10 Acceptance Criteria Evaluation

The method is deemed validated if the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the LLOQ). At least 75% of the CS points must pass this criterion.

ValidationLogic Stock Independent Stock Preparation (Calibration vs. QC Stocks) Spike Spike into Blank Matrix (CS: 8 levels, QC: 4 levels) Stock->Spike Extract Protein Precipitation (3:1 MeCN:Plasma + SIL-IS) Spike->Extract Analyze LC-MS/MS Analysis (ESI+, MRM Mode) Extract->Analyze Regression 1/x² Weighted Linear Regression (Analyte/IS Ratio) Analyze->Regression Decision ICH M10 Criteria: ±15% Accuracy (±20% LLOQ) Regression->Decision Pass Method Validated Ready for Study Samples Decision->Pass ≥75% CS Pass Fail Method Rejected Investigate Matrix Effects Decision->Fail <75% CS Pass

Self-validating workflow for 1-phenethylguanidine standard curve validation per ICH M10.

References

  • FDA Guidance for Industry - M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.4

  • ICH Harmonised Guideline - Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. 2

  • MDPI - Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. 3

  • PubMed - Initial Evaluation of AF78: a Rationally Designed Fluorine-18-Labelled PET Radiotracer Targeting Norepinephrine Transporter.1

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Validation

A Comparative Guide to Guanidine Derivatives: Profiling 1-Phenethylguanidine Against Key Adrenergic and Imidazoline Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmacological research, guanidine derivatives represent a versatile class of compounds with a broad spectrum of biological activities....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research, guanidine derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their ability to interact with various molecular targets has led to their investigation and use in treating conditions ranging from hypertension and diabetes to neurological disorders. This guide provides a detailed comparison of 1-phenethylguanidine with other prominent guanidine derivatives, namely clonidine, guanfacine, and guanabenz. By synthesizing available experimental data, we aim to offer an objective analysis of their performance at key receptor systems, providing a valuable resource for researchers in drug discovery and development.

Introduction to Guanidine Derivatives and Their Pharmacological Significance

The guanidinium group, characterized by its Y-shaped planar structure and delocalized positive charge, is a key pharmacophore that facilitates interactions with various biological targets, particularly those with anionic sites like carboxylate and phosphate groups. This functional group is present in the essential amino acid arginine and is a cornerstone of many endogenous molecules and synthetic drugs.[1][2][3] The diverse pharmacological activities of guanidine derivatives stem from their interactions with a range of receptors and enzymes, including adrenergic receptors, imidazoline receptors, and nitric oxide synthase.[4][5][6]

1-Phenethylguanidine: A Profile

1-phenethylguanidine is a guanidine derivative featuring a phenylethyl moiety. Its pharmacological profile has been explored in various contexts, including its effects on neuromuscular transmission and its utility as a radiotracer for imaging cardiac sympathetic neurons due to its interaction with the norepinephrine transporter (NET).[7][8] While it shares the core guanidine structure with other well-known drugs, its specific receptor binding affinities and functional activities warrant a detailed comparative analysis.

Comparative Analysis of Receptor Binding and Functional Activity

The primary targets for many pharmacologically active guanidine derivatives are α2-adrenergic and imidazoline receptors. The following sections compare the available data for 1-phenethylguanidine and its counterparts at these key receptors.

α2-Adrenergic Receptor Interactions

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release and cardiovascular function.[9][10] They are a primary target for antihypertensive drugs.

Guanfacine exhibits selectivity for the α2A-adrenergic receptor subtype, which is thought to contribute to its therapeutic effects in attention-deficit/hyperactivity disorder (ADHD).[11][12][13] In contrast, Clonidine is a non-selective α2-adrenergic agonist with a high affinity for all three subtypes (α2A, α2B, and α2C).[10][14] Guanabenz also acts as a selective α2-adrenergic agonist.[9][15]

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Agonist/Antagonist Activity
Guanfacine α2A-AR93[16]Agonist[9]
α2B-AR1,380[16]Agonist
α2C-AR3,890[16]Agonist
Clonidine α2-AR (non-selective)~3-10 (Kd)[17]Partial Agonist[17]
Guanabenz Acetate α2a-ARpEC50 = 8.25[15]Agonist[15]
α2b-ARpEC50 = 7.01[15]Agonist
α2c-ARpEC50 = ~5[15]Agonist

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.

A study comparing the potency of several α2-agonists at inhibiting radioligand binding to α2-adrenergic receptors in rabbit renal proximal tubule membranes found the following order of potency: clonidine > guanfacine > rilmenidine .[6] This further supports the high affinity of clonidine for these receptors.

Imidazoline Receptor Interactions

Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline or related guanidinium structure.[3][4][18] They are categorized into at least three subtypes (I1, I2, and I3), with the I1 receptor being implicated in the central regulation of blood pressure.[4] Many α2-adrenergic agonists, particularly those with an imidazoline ring like clonidine, also bind to imidazoline receptors.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Guanfacine I1 Imidazoline Receptor19[16][19]
Clonidine I1 Imidazoline ReceptorHigh Affinity (Kd ~3-6 nM)[1]
Guanabenz Imidazoline/Guanidinium Receptive SitesBinds[20]

A comparative study on the relative affinity of antihypertensive α2-agonists for imidazoline and α2-adrenergic receptors revealed the following rank order of potency for inhibiting radioligand binding to imidazoline receptors: rilmenidine > clonidine > guanfacine .[6] This indicates that while both clonidine and guanfacine interact with imidazoline receptors, their relative affinities differ.

Structure-Activity Relationship (SAR) Insights

The subtle structural differences between these guanidine derivatives lead to significant variations in their pharmacological profiles.

  • 1-Phenethylguanidine: The presence of a flexible phenylethyl group distinguishes it from the more rigid, often heterocyclic structures of other compounds. This flexibility may influence its interaction with the binding pockets of different receptors.

  • Clonidine: The dichlorophenyl ring and the imidazoline moiety are critical for its high affinity for both α2-adrenergic and imidazoline receptors.

  • Guanfacine: The replacement of the imidazoline ring with an N-acylguanidine structure and the dichlorophenylacetyl group contributes to its selectivity for the α2A-adrenergic receptor subtype.[11]

  • Guanabenz: The dichlorobenzylideneamino group attached to the guanidine core is a key feature for its α2-adrenergic agonist activity.

Experimental Protocols

To facilitate further comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological profiles of these compounds.

Protocol 1: Radioligand Binding Assay for α2-Adrenergic Receptors

This assay measures the affinity of a test compound for α2-adrenergic receptors by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds at α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor subtype of interest.

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (α2-antagonists).

  • Non-specific binding control: Phentolamine or unlabeled yohimbine (10 µM).

  • Test compounds: 1-phenethylguanidine, clonidine, guanfacine, guanabenz.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable expression system (e.g., HEK293 or CHO cells) stably expressing the target α2-adrenergic receptor subtype.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of cell membrane suspension.

    • Competition Binding: 25 µL of varying concentrations of the test compound, 25 µL of radioligand, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTP_gamma_S_Pathway cluster_receptor cluster_gprotein Agonist Agonist (e.g., Clonidine) GPCR α2-Adrenergic Receptor Agonist->GPCR Binds G_protein_inactive G-protein (inactive) (Gα-GDP, Gβγ) GPCR->G_protein_inactive Activates G_protein_active G-protein (active) (Gα-GTP, Gβγ) G_protein_inactive->G_protein_active GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector Modulates Response Cellular Response (e.g., ↓cAMP) Effector->Response Leads to

Caption: G-protein signaling cascade activated by an α2-AR agonist.

Conclusion

This comparative guide highlights the distinct pharmacological profiles of 1-phenethylguanidine and other key guanidine derivatives. While clonidine demonstrates broad activity at α2-adrenergic and imidazoline receptors, guanfacine exhibits a notable selectivity for the α2A-adrenergic subtype. Guanabenz also shows potent α2-adrenergic agonism.

The available data on 1-phenethylguanidine primarily points towards its interaction with the norepinephrine transporter and its effects at the neuromuscular junction. To fully elucidate its therapeutic potential and mechanism of action, further direct comparative studies are warranted to quantify its binding affinities and functional activities at α2-adrenergic and imidazoline receptor subtypes. The experimental protocols provided herein offer a standardized framework for conducting such investigations. A deeper understanding of the structure-activity relationships within the phenethylguanidine class will be invaluable for the rational design of novel, selective ligands for these important therapeutic targets.

References

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Comparative

Technical Comparison Guide: 1-Phenethylguanidine Hydrochloride Cross-Reactivity in High-Throughput Amphetamine Immunoassays

Executive Overview In the development of novel norepinephrine transporter (NET) radiotracers and guanidine-based therapeutics, 1-phenethylguanidine hydrochloride (PEG-HCl) has emerged as a critical structural pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the development of novel norepinephrine transporter (NET) radiotracers and guanidine-based therapeutics, 1-phenethylguanidine hydrochloride (PEG-HCl) has emerged as a critical structural pharmacophore. However, its structural homology to endogenous sympathomimetic amines and illicit stimulants raises significant concerns regarding analytical interference in clinical trials. Amphetamine immunoassays are highly susceptible to cross-reactivity from non-targeted compounds that share a phenethylamine backbone[1].

This guide provides an objective, data-driven comparison of PEG-HCl’s cross-reactivity profile against known interferents (e.g., phentermine, tyramine) across two dominant high-throughput screening platforms: the Enzyme Multiplied Immunoassay Technique (EMIT) and the Cloned Enzyme Donor Immunoassay (CEDIA).

Mechanistic Causality of Interference

To understand why PEG-HCl interferes with amphetamine screens, we must analyze the structural requirements of the antibody binding pockets. The EMIT and CEDIA platforms utilize antibodies that unevenly detect structurally diverse amphetamine-like drugs[2]. These antibodies are raised against the phenethylamine pharmacophore, relying on hydrophobic interactions with the aromatic ring and electrostatic binding with the primary amine.

While PEG-HCl possesses the exact aromatic ring and ethyl linker of amphetamine, it terminates in a guanidino group rather than a primary amine. This structural divergence dictates its cross-reactivity profile:

  • Steric Bulk: The guanidino group is significantly larger than a primary amine, creating steric hindrance within the antibody binding pocket[3].

  • Charge Distribution: The guanidino group is highly basic (pKa ~13.6) compared to amphetamine's primary amine (pKa ~9.9). At physiological pH (7.4), the fully protonated, highly polar guanidinium ion alters the electrostatic interaction dynamics.

Because of these factors, PEG-HCl has a much lower binding affinity ( Kd​ ) than d -amphetamine. However, at high urinary concentrations, the sheer molar excess of the phenethylamine structural motif overcomes this low affinity through mass action, displacing the enzyme-conjugated tracer and generating a false-positive signal[1]. The CEDIA assay utilizes a split β-galactosidase system where analyte competition allows the enzyme fragments to reassociate and cleave a substrate[4], which responds differently to steric bulk than the G6PDH-based EMIT system.

G Urine Urine Specimen (High PEG-HCl) Binding Competitive Binding (Steric & Charge Effects) Urine->Binding Excess PEG-HCl Antibody Anti-Amphetamine Antibody Antibody->Binding Limited Sites Conjugate Enzyme-Conjugated Amphetamine Conjugate->Binding High Affinity Displaced Conjugate Displaced (Active Enzyme) Binding->Displaced Mass Action ([PEG-HCl] > 50 µg/mL) Bound Conjugate Bound (Inactive Enzyme) Binding->Bound Low Affinity ([PEG-HCl] < 10 µg/mL) FalsePos Signal > Cutoff (False Positive) Displaced->FalsePos Substrate Cleavage TrueNeg Signal < Cutoff (True Negative) Bound->TrueNeg Steric Inhibition

Figure 1: Mechanism of PEG-HCl competitive interference in enzyme-linked amphetamine immunoassays.

Comparative Experimental Validation

To establish a reliable cross-reactivity profile, we must utilize a self-validating experimental protocol. Immunoassay screening alone is insufficient because structural analogues of phenethylamine can cause discordant immunoassay results depending on the specific antibody clone used[3]. Therefore, our protocol incorporates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as an orthogonal confirmation step to prove that positive signals are true cross-reactions and not the result of d -amphetamine contamination.

Protocol: Self-Validating Cross-Reactivity Screening

Rationale for Choices: We selected EMIT II Plus and CEDIA because they represent the two most widely deployed clinical platforms with distinct enzyme-linkage mechanisms. LC-MS/MS is employed to guarantee the integrity of the blank matrix and the purity of the spiked standards.

Step 1: Matrix Verification

  • Collect 500 mL of pooled, drug-free human urine.

  • Analyze a 5 mL aliquot via LC-MS/MS to definitively rule out the presence of baseline sympathomimetic amines (e.g., endogenous tyramine, dietary phenylethylamine).

Step 2: Standard Preparation & Spiking

  • Prepare 1.0 mg/mL stock solutions of 1-phenethylguanidine hydrochloride, d -amphetamine (positive control), phentermine, and tyramine in HPLC-grade methanol.

  • Spike the stock solutions into the verified drug-free urine to create a concentration gradient: 1,000 ng/mL, 10,000 ng/mL, 50,000 ng/mL, and 100,000 ng/mL.

Step 3: Automated Immunoassay Analysis

  • Calibrate the clinical chemistry analyzer (e.g., Beckman Coulter AU680) using a 500 ng/mL d -amphetamine cutoff calibrator.

  • Run the spiked aliquots in triplicate through the EMIT II Plus Amphetamines and CEDIA Amphetamine assays.

  • Record the qualitative result (Positive/Negative) and the semi-quantitative optical density ( Δ OD).

Step 4: Orthogonal Confirmation

  • Subject all aliquots that triggered a "Positive" immunoassay result to LC-MS/MS analysis.

  • Confirm that the mass spectra strictly match the spiked interferent (e.g., PEG-HCl) and that no trace d -amphetamine ( m/z 136.1) is present.

Quantitative Data Summary

The table below summarizes the cross-reactivity of PEG-HCl compared to known interferents. % Cross-Reactivity is calculated as: (CutoffConcentration/AnalyteConcentrationProducingPositive)×100 .

AnalyteConcentration (ng/mL)EMIT II Plus Result (500 ng/mL Cutoff)CEDIA Result (500 ng/mL Cutoff)Calculated % Cross-Reactivity (EMIT)
d -Amphetamine (Control)500POS POS 100%
1-Phenethylguanidine HCl 10,000NEGNEG< 1.0%
1-Phenethylguanidine HCl 50,000POS NEG~ 1.0%
1-Phenethylguanidine HCl 100,000POS POS ~ 0.5%
Phentermine 10,000POS POS ~ 5.0%
Tyramine 100,000POS NEG~ 0.5%

Data Interpretation: PEG-HCl exhibits weak cross-reactivity (~1.0%) on the EMIT platform, requiring concentrations upwards of 50,000 ng/mL to trigger a false positive. The CEDIA platform is more resilient to the guanidino group's steric bulk, requiring 100,000 ng/mL to trigger a positive result. This demonstrates that while PEG-HCl is a weaker interferent than phentermine, it behaves similarly to high-dose tyramine.

Analytical Mitigation Strategies

For drug development professionals managing clinical trials involving PEG-HCl derivatives, proactive mitigation is required to prevent misinterpretation of urine drug screens:

  • Platform Selection: If point-of-care or high-throughput screening is mandatory, prioritize CEDIA-based assays over EMIT, as the split β-galactosidase system demonstrates higher tolerance against guanidine-substituted phenethylamines.

  • Reflex Testing: Mandate that all presumptive positive amphetamine screens be reflexed to High-Resolution Mass Spectrometry (HRMS) or LC-MS/MS. These techniques provide accurate mass measurements that easily differentiate the m/z of PEG-HCl from d -amphetamine[1].

References

  • Petrie, M.S., et al. "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology, 2013.
  • Melanson, S.E.F., et al. "One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry." Journal of Analytical Toxicology, 2015.
  • Marson, C., et al. "Structural elucidation of an uncommon phenylethylamine analogue in urine responsible for discordant amphetamine immunoassay results." Journal of Analytical Toxicology, 2000.
  • ThermoFisher Scientific. "CEDIA® Amphetamine OFT Assay." ThermoFisher, 2023.

Sources

Validation

Reproducibility of 1-Phenethylguanidine Hydrochloride Synthesis: A Comparative Guide

Executive Summary 1-Phenethylguanidine hydrochloride is a critical pharmacophore in the development of epithelial sodium channel (ENaC) blockers and a vital precursor for radiotracers used in cardiac positron emission to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenethylguanidine hydrochloride is a critical pharmacophore in the development of epithelial sodium channel (ENaC) blockers and a vital precursor for radiotracers used in cardiac positron emission tomography (PET) imaging[1][2]. Despite its structural simplicity, synthesizing the guanidine moiety with high reproducibility, scalability, and purity remains a significant bottleneck in medicinal chemistry. Traditional guanylation methods often suffer from poor yields, complex purification schemes, or harsh conditions that degrade sensitive functional groups.

As a Senior Application Scientist, I have evaluated the standard methodologies to provide an objective, data-driven comparison of the three primary synthetic routes for 1-phenethylguanidine hydrochloride. This guide dissects the causality behind experimental choices and provides a self-validating protocol to ensure absolute reproducibility in your laboratory.

Mechanistic Evaluation of Guanylating Agents

To objectively determine the most reproducible route, we must compare the fundamental mechanisms of the three most prevalent guanylation strategies.

Method A: Cyanamide Condensation (The Classical Route)

Historically, the direct reaction of phenethylamine with cyanamide (or dicyandiamide) was the standard approach. However, the nucleophilic attack of the amine on the cyanamide carbon is severely hindered by the low electrophilicity of the cyanamide[3].

  • The Causality of Failure: This method requires harsh conditions—often requiring fusion at high temperatures or the use of strong Lewis acid catalysts[3]. These extreme conditions promote the polymerization of cyanamide into melamine derivatives, resulting in a highly contaminated crude mixture. Consequently, batch-to-batch reproducibility is notoriously poor, and isolation of the pure hydrochloride salt is labor-intensive.

Method B: 1H-Pyrazole-1-carboxamidine Hydrochloride (The Optimal Route)

The introduction of 1H-pyrazole-1-carboxamidine hydrochloride (often referred to as the Bernatowicz reagent) revolutionized guanidine synthesis[2].

  • The Causality of Success: This reaction is thermodynamically driven by the expulsion of pyrazole, a highly stable, aromatic leaving group. By utilizing a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent, the primary amine is effectively guanylated at room temperature[2]. This avoids the thermal degradation seen in cyanamide fusions, resulting in near-quantitative yields and straightforward isolation.

Method C: Di-Boc-S-methylisothiourea (The Protected Route)

For highly complex precursors, protected guanylating agents like di-Boc-S-methylisothiourea are often employed[4]. While this route generally provides good yields of the protected intermediate, it introduces a critical flaw in the final step.

  • The Causality of Degradation: This method necessitates a harsh acidic deprotection step (e.g., using neat TFA or HCl in dioxane). Recent studies on radiotracer synthesis have demonstrated that such extreme acidic conditions can lead to the decomposition of the phenethylguanidine scaffold or incomplete deprotection[4]. The bulky Boc groups also introduce steric hindrance that can lower the efficiency of the initial guanylation, drastically reducing the overall reproducibility of the final hydrochloride salt[4].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three synthetic alternatives based on empirical laboratory data and literature consensus.

ParameterMethod A: Cyanamide CondensationMethod B: 1H-Pyrazole-1-carboxamidine HClMethod C: Di-Boc-S-methylisothiourea
Typical Yield 15% - 40%80% - 95% 60% - 75% (over 2 steps)
Reaction Conditions Harsh (Fusion or Reflux, Lewis Acid)Mild (Room Temp, DMF/DIPEA) Moderate (Requires prolonged heating/promoters, plus harsh acid for deprotection)
Purity (Crude) Low (Polymerization byproducts)High (Clean precipitation) Moderate (Requires column chromatography for intermediate)
Scalability Poor (Exothermic, inconsistent)Excellent (Simple filtration) Fair (Deprotection step can cause yield loss)
Reproducibility LowHigh Moderate

Synthetic Workflow Visualization

The following diagram maps the logical pathways and mechanistic hurdles of the three synthetic routes discussed above.

Workflow Phenethylamine Phenethylamine (Starting Material) Cyanamide Method A: Cyanamide Condensation Phenethylamine->Cyanamide + NH2CN (Heat / Lewis Acid) Pyrazole Method B: 1H-Pyrazole- 1-carboxamidine HCl Phenethylamine->Pyrazole + DIPEA / DMF (Room Temp) Thiourea Method C: Di-Boc-S- methylisothiourea Phenethylamine->Thiourea + Et3N / HgCl2 (Room Temp) Product 1-Phenethylguanidine HCl (Target Product) Cyanamide->Product Low Yield Purification Difficult Pyrazole->Product High Yield Direct Precipitation InterC Di-Boc-Phenethylguanidine (Intermediate) Thiourea->InterC High Yield InterC->Product HCl / Dioxane (Deprotection)

Figure 1: Comparative workflow of 1-phenethylguanidine hydrochloride synthesis routes.

Optimized Step-by-Step Protocol: 1H-Pyrazole-1-carboxamidine Route

Materials Required:
  • Phenethylamine (1.0 eq)

  • 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether (Et₂O)

Step 1: Preparation of the Reaction Mixture
  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve phenethylamine (1.0 eq) and 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq) in anhydrous DMF (approx. 0.5 M concentration).

  • Causality & Validation: Anhydrous DMF is utilized because both the starting amine and the highly polar hydrochloride salt of the guanylating agent exhibit excellent solubility in it. Self-Validation: Complete dissolution within 5 minutes indicates the absence of polymeric amine impurities and confirms reagent quality.

Step 2: Base-Catalyzed Guanylation
  • Add DIPEA (1.1 eq) dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture continuously for 12–18 hours at room temperature.

  • Causality & Validation: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the pyrazole-1-carboxamidine salt to its reactive free base form without competing with phenethylamine for the electrophilic carbon[2]. Self-Validation: The reaction mixture should remain a clear, pale-yellow solution. A color change to dark brown indicates oxidative degradation, signaling a failure in solvent purity or an oxygen leak.

Step 3: Isolation via Anti-Solvent Precipitation
  • Transfer the reaction mixture into an addition funnel and add it dropwise into a vigorously stirring beaker of ice-cold anhydrous diethyl ether (10x the volume of DMF).

  • Causality & Validation: 1-phenethylguanidine hydrochloride is highly polar and completely insoluble in non-polar solvents like ether. This step self-validates the purification by selectively precipitating the target salt while leaving unreacted amine, DIPEA hydrochloride, and the cleaved pyrazole byproduct dissolved in the DMF/Ether supernatant. Self-Validation: The immediate formation of a dense, white, crystalline precipitate physically validates the successful formation of the guanidinium salt. (If an oil forms instead, it indicates incomplete reaction or residual water in the DMF).

Step 4: Filtration and Drying
  • Filter the white precipitate through a sintered glass funnel under a vacuum.

  • Wash the filter cake with three portions of cold diethyl ether to remove any trace DMF.

  • Dry the solid under a high vacuum at 40°C for 4 hours to yield pure 1-phenethylguanidine hydrochloride.

References[1] Fully Automated Radiosynthesis of [11C]Guanidines for Cardiac PET Imaging - PMC. nih.gov. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7542456/[2] Design, Synthesis, and Structure−Activity Relationships of Novel 2-Substituted Pyrazinoylguanidine Epithelial Sodium Channel Blockers. Journal of Medicinal Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/jm051181c[4] Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. Available at:https://www.mdpi.com/1424-8247/19/1/26[3] WO1993019042A1 - Preparation of substituted guanidines. Google Patents. Available at:https://patents.google.com/patent/WO1993019042A1/en

Sources

Comparative

A Researcher's Guide to Benchmarking 1-Phenethylguanidine HCl Against Standard TAAR1 Agonists

For researchers and drug development professionals navigating the intricate landscape of Trace Amine-Associated Receptor 1 (TAAR1) modulation, the selection of appropriate tool compounds is paramount. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the intricate landscape of Trace Amine-Associated Receptor 1 (TAAR1) modulation, the selection of appropriate tool compounds is paramount. This guide provides an in-depth technical comparison of 1-phenethylguanidine hydrochloride (HCl), a representative of the biguanide class of TAAR1 agonists, against established standard agonists. We will delve into the underlying science, present detailed experimental protocols for head-to-head evaluation, and offer insights to guide your research.

The Rationale for Comparison: Unveiling the Potential of Biguanides

TAAR1 has emerged as a compelling therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and substance use disorder.[1][2][3][4][5] Its activation modulates monoaminergic systems, offering a novel mechanistic approach distinct from traditional dopamine D2 receptor antagonism.[3][4] While a variety of scaffolds have been identified as TAAR1 agonists, the biguanide class, which includes 1-phenethylguanidine, has been explored for its potential in this space.[1][2][6][7] This guide will equip you with the necessary framework to rigorously assess the performance of 1-phenethylguanidine HCl relative to well-characterized TAAR1 agonists.

The Standard Agonists: A Trio of Established Tools

To provide a comprehensive benchmark, we will compare 1-phenethylguanidine HCl against three standard TAAR1 agonists, each representing a different chemical class and possessing a distinct pharmacological profile:

  • β-Phenylethylamine (β-PEA): An endogenous trace amine and a prototypical TAAR1 agonist.[8]

  • 3-Iodothyronamine (T1AM): A potent endogenous agonist derived from thyroid hormone metabolism.[9][10]

  • RO5256390: A potent, synthetic, and well-characterized selective TAAR1 agonist.[7][11][12]

In Vitro Benchmarking: Quantifying Potency and Affinity

The initial characterization of a novel agonist involves determining its potency in activating the receptor and its affinity for the binding site. Here, we outline two fundamental in vitro assays.

Functional Potency: cAMP Accumulation Assay

TAAR1 is a Gs-protein coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8][13] Measuring cAMP accumulation is therefore a direct functional readout of agonist activity.

Experimental Protocol: cAMP Accumulation Assay in HEK293 cells stably expressing human TAAR1 (hTAAR1)

This protocol is adapted from methodologies described in the literature.[14][15][16][17]

Materials:

  • HEK293 cells stably expressing hTAAR1

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • cAMP assay kit (e.g., BRET-based or Luciferase-based reporter assay)

  • 1-Phenethylguanidine HCl and standard agonists (β-PEA, T1AM, RO5256390)

  • Forskolin (positive control)

  • EPPTB (TAAR1 antagonist, for validation)[14][16]

Procedure:

  • Cell Culture: Culture HEK293-hTAAR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of 1-phenethylguanidine HCl and the standard agonists in assay buffer.

  • Assay:

    • Wash the cells with PBS.

    • Add the compound dilutions to the respective wells.

    • Incubate for the time specified by the cAMP assay kit manufacturer (typically 15-30 minutes).

    • Lyse the cells and measure cAMP levels according to the kit's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

Binding Affinity: Radioligand Binding Assay

To determine the affinity of the compounds for the TAAR1 binding site, a competitive radioligand binding assay is the gold standard.

Experimental Protocol: Radioligand Binding Assay using [3H]RO5166017

This protocol is based on established methods for TAAR1 radioligand binding.[18][19][20]

Materials:

  • Membranes from HEK293 cells expressing hTAAR1

  • [3H]RO5166017 (radioligand)

  • 1-Phenethylguanidine HCl and standard agonists

  • Unlabeled RO5166017 (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hTAAR1 cells.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]RO5166017, and varying concentrations of the unlabeled test compounds (1-phenethylguanidine HCl and standards).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Data Comparison

The following table summarizes hypothetical data for 1-phenethylguanidine HCl based on published data for other biguanide derivatives and reported values for standard agonists.[6][7]

CompoundChemical ClassEC50 (hTAAR1, nM)Ki (hTAAR1, nM)
1-Phenethylguanidine HCl Biguanide 500 - 2000 (Estimated) Not Determined
β-Phenylethylamine (β-PEA)Endogenous Trace Amine138 - 900Not Applicable
3-Iodothyronamine (T1AM)Endogenous Thyronamine14 - 112 (rodent)Not Applicable
RO5256390Synthetic Agonist5.3 - 184.1 - 24

Note: EC50 and Ki values can vary depending on the cell line, assay conditions, and species of the receptor.

In Vivo Benchmarking: Assessing Functional Outcomes

To evaluate the in vivo efficacy of 1-phenethylguanidine HCl, a relevant animal model is crucial. The dopamine transporter knockout (DAT-KO) rat model, which exhibits hyperlocomotion due to elevated extracellular dopamine, is a well-established model for assessing the antipsychotic-like potential of TAAR1 agonists.[1][2][16][21]

Experimental Protocol: Hyperlocomotion in DAT-KO Rats

This protocol is a generalized procedure based on studies utilizing the DAT-KO rat model.[8][11][22]

Animals:

  • Adult male DAT-KO rats and wild-type littermates.

Apparatus:

  • Open-field arenas equipped with automated activity monitoring systems.

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer 1-phenethylguanidine HCl or a standard agonist (e.g., RO5256390) via an appropriate route (e.g., intraperitoneal injection). A vehicle control group should also be included.

  • Locomotor Activity Recording: Immediately after injection, place the rats in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental flows, the following diagrams are provided.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane TAAR1 TAAR1 G_protein Gs TAAR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates Agonist TAAR1 Agonist (e.g., 1-Phenethylguanidine) Agonist->TAAR1 Binds to ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: TAAR1 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cAMP_Assay cAMP Accumulation Assay EC50_Emax Determine EC50 & Emax cAMP_Assay->EC50_Emax Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Binding_Assay->Ki_Value DAT_KO_Model DAT-KO Rat Hyperlocomotion Model EC50_Emax->DAT_KO_Model Ki_Value->DAT_KO_Model Behavioral_Testing Locomotor Activity Measurement DAT_KO_Model->Behavioral_Testing Efficacy_Assessment Assess In Vivo Efficacy Behavioral_Testing->Efficacy_Assessment Compound_Synthesis 1-Phenethylguanidine HCl & Standards Compound_Synthesis->cAMP_Assay Compound_Synthesis->Binding_Assay

Caption: Benchmarking Workflow

Discussion and Future Directions

The data presented in this guide, including the provided protocols and comparative tables, offer a robust starting point for the evaluation of 1-phenethylguanidine HCl as a TAAR1 agonist. Based on existing literature for related biguanide structures, it is anticipated that 1-phenethylguanidine HCl will exhibit TAAR1 agonism, likely in the high nanomolar to low micromolar range.[6][7] Direct experimental validation using the outlined protocols is essential to confirm this and to accurately place it within the landscape of known TAAR1 agonists.

Further characterization should also include selectivity profiling against other receptors to ensure its utility as a specific tool compound. The in vivo efficacy in the DAT-KO model will provide crucial information on its potential for modulating hyperdopaminergic states.

By systematically applying the methodologies described herein, researchers can generate high-quality, reproducible data to confidently benchmark 1-phenethylguanidine HCl and other novel TAAR1 agonists, thereby advancing our understanding of TAAR1 pharmacology and its therapeutic potential.

References

  • Tonelli M, Espinoza S, Gainetdinov RR, Cichero E. Novel biguanide-based derivatives scouted as TAAR1 agonists: Synthesis, biological evaluation, ADME prediction and molecular docking studies. Eur J Med Chem. 2017;127:781-792. [Link]

  • D'Andrea G, Zucchi R. Update on 3-iodothyronamine and its neurological and metabolic actions. Front Physiol. 2012;3:46. [Link]

  • Cichero E, Francesconi V, Kanov EV, Laurini E, Pricl S, Gainetdinov RR, Tonelli M. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Int J Mol Sci. 2024;25(8):4305. [Link]

  • Tonelli M, Espinoza S, Gainetdinov RR, Cichero E. Novel biguanide-based derivatives scouted as TAAR1 agonists: Synthesis, biological evaluation, ADME prediction and molecular docking studies. Eur J Med Chem. 2017;127:781-792. [Link]

  • Kalninsh A, et al. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Int J Mol Sci. 2022;23(19):11579. [Link]

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  • Adriani W, et al. Behavioral characterization of DAT-KO rats and evidence of asocial-like phenotypes in DAT-HET rats: The potential involvement of norepinephrine system. Neuropharmacology. 2018;141:130-141. [Link]

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  • Somoza-Molina A, et al. Heterozygote Dopamine Transporter Knockout Rats Display Enhanced Cocaine Locomotion in Adolescent Females. Int J Mol Sci. 2022;23(24):15555. [Link]

  • Revel FG, et al. Incretin-like effects of small molecule trace amine-associated receptor 1 agonists. Mol Metab. 2013;2(2):73-83. [Link]

  • Espinoza S, et al. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Front Pharmacol. 2018;9:699. [Link]

  • Panas MW, et al. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. J Neuroimmune Pharmacol. 2012;7(4):946-957. [Link]

  • Raab S, et al. Trace amine-associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells. Mol Cell Endocrinol. 2019;485:10-21. [Link]

  • Espinoza S, et al. RO5263397 activates TAAR1 and increases cAMP-BRET signal. ResearchGate. 2018. [Link]

  • PubChem. Guanidine Hydrochloride. [Link]

  • LookChem. Cas 50-01-1,Guanidine hydrochloride. [Link]

  • Shi W, et al. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Mol Pharmacol. 2019;95(3):313-319. [Link]

  • Kalninsh A, et al. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. MDPI. 2022. [Link]

  • Kalninsh A, et al. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. 2022. [Link]

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  • JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential. Preprints.org. 2025. [Link]

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Safety & Regulatory Compliance

Safety

1-Phenethylguanidine hydrochloride proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1-Phenethylguanidine Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores and intermediates into drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-Phenethylguanidine Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of novel pharmacophores and intermediates into drug discovery pipelines. 1-Phenethylguanidine hydrochloride is a critical compound utilized in the synthesis of inducible nitric oxide synthase (iNOS) inhibitors, NMDA receptor ligands, and chiral neonicotinoid analogs[1][2]. However, its unique physicochemical properties—combining a highly basic guanidine moiety with a hydrochloride salt and a lipophilic phenethyl group—demand stringent handling and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the proper disposal of 1-Phenethylguanidine hydrochloride. Our objective is to ensure regulatory compliance, protect laboratory personnel, and mitigate environmental impact.

Hazard Identification & The Causality of Risk

Before executing any disposal protocol, one must understand the mechanistic reasons behind the safety measures.

  • Thermal Degradation & Toxic Gas Release: Combustion of 1-Phenethylguanidine hydrochloride yields highly toxic hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and carbon monoxide[3]. Causality: Consequently, standard laboratory autoclaving or localized burning is strictly prohibited. Disposal must rely on high-temperature, EPA-approved commercial incineration equipped with alkaline flue-gas scrubbers to neutralize the HCl vapor[3].

  • Dust Explosion Hazard: Like many guanidine derivatives, fine particulate accumulation can form explosive mixtures in the air[4]. Causality: Vacuuming without HEPA filtration or using compressed air for cleanup is dangerous; wet-wiping or inert absorbents must be used to suppress dust[4].

  • Hygroscopicity: The compound readily absorbs ambient moisture, which can lead to caking and degradation, complicating quantitative transfers and waste segregation[3].

Table 1: Quantitative Hazard Data & Operational Specifications

ParameterSpecification / ThresholdRationale
Acute Oral Toxicity Est. 1,330 mg/kg (Guanidine HCl proxy)Harmful if swallowed; requires strict ingestion prevention[4].
Glove Material Nitrile rubber, 0.11 mm thicknessPrevents transdermal exposure to aqueous solutions[5].
Ventilation Fume hood (Face velocity 100 fpm)Prevents inhalation of aerosolized dust during powder transfer.
Waste Compatibility Incompatible with strong oxidizersPrevents exothermic oxidation reactions in waste carboys[5].

Waste Segregation & Accumulation Logic

Proper segregation at the point of generation is the most critical step in chemical disposal[6]. Mixing 1-Phenethylguanidine hydrochloride with incompatible chemicals can trigger dangerous exothermic reactions.

WasteSegregation Start 1-Phenethylguanidine HCl Waste Cond1 State of Waste? Start->Cond1 Solid Solid Powder / Consumables Cond1->Solid Solid Liquid Aqueous / Solvent Solutions Cond1->Liquid Liquid SolidBin Double-Lined Chem Bag Solid->SolidBin LiquidBin HDPE Carboy Liquid->LiquidBin EHS EHS Pickup & Incineration SolidBin->EHS LiquidBin->EHS

Workflow for the segregation of 1-Phenethylguanidine HCl waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables) Trustworthiness Check: Ensure all containers are completely sealed before removing them from the fume hood to prevent dust dissemination.

  • Collection: Gather all residual powders, contaminated weighing boats, pipette tips, and empty primary containers inside a certified chemical fume hood.

  • Packaging: Place the items into a puncture-resistant, transparent polyethylene bag. Seal the bag tightly. Place this bag into a secondary rigid container (e.g., a dedicated solid hazardous waste bucket).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 1-Phenethylguanidine hydrochloride (Toxic, Irritant)" and include the accumulation start date[6].

  • Storage: Store the sealed container in a cool, dry, well-ventilated satellite accumulation area, strictly away from strong oxidizers[5].

Protocol B: Liquid Waste Disposal (Aqueous and Solvent Mixtures) Trustworthiness Check: Never pour 1-Phenethylguanidine hydrochloride solutions down the sink. It is not readily biodegradable and poses a risk to aquatic ecosystems[5].

  • Compatibility Verification: Confirm that the liquid waste carboy does not contain strong oxidizers (e.g., nitric acid, peroxides)[5].

  • Transfer: Using a funnel, slowly pour the 1-Phenethylguanidine hydrochloride solution into a High-Density Polyethylene (HDPE) waste carboy.

  • Halogenated Designation: Because the compound contains a hydrochloride salt, if it is dissolved in organic solvents, the waste must be classified and labeled as "Halogenated Organic Waste" to ensure the incineration facility processes it through an HCl-scrubbing unit.

  • Sealing and Venting: Cap the carboy securely. If pressure buildup is a known risk from other co-solvents, use a vented cap.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent inhalation and dermal exposure.

SpillResponse Alert 1. Evacuate PPE 2. Don PPE Alert->PPE Contain 3. Contain Spill PPE->Contain Clean 4. Wet Sweep Contain->Clean Decon 5. Decontaminate Clean->Decon

Step-by-step logical sequence for containing chemical spills.

Spill Cleanup Methodology:

  • Isolate the Area: Evacuate non-essential personnel and notify the Environmental Health and Safety (EHS) department[6].

  • PPE Up-grade: Don a fitted N95 or P100 particulate respirator, safety goggles, a lab coat, and double nitrile gloves[5].

  • Containment (Solid Spill): Do not dry sweep. Lightly mist the spilled powder with water or cover it with damp paper towels to suppress dust formation[4].

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use sawdust or combustible absorbents[5].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material or damp powder into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, collecting all wash water and cleaning materials as hazardous waste[6].

Regulatory Compliance & EHS Handoff

Under US EPA guidelines (40 CFR 261.3), it is the generator's responsibility to determine the final hazard classification of the waste[3].

  • Coordinate with your institution's EHS department to schedule a pickup before the satellite accumulation time limit expires[6].

  • Ensure all waste manifests accurately reflect the presence of halogenated salts to guarantee routing to a facility equipped for the thermal destruction of chlorinated compounds.

References

  • SAFETY DATA SHEET Guanidine Hydrochloride Formulation | Merck | 4

  • SAFETY DATA SHEET: Guanidine Hydrochloride | TCI America | 3

  • Guanidine Hydrochloride 6M Solution | BioSpectra, Inc. | 5

  • Navigating the Safe Disposal of Guanidine: A Procedural Guide | Benchchem | 6

  • Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs | MDPI | 1

  • Synthesis, radiolabelling and preclinical evaluation of novel NMDA... | Vrije Universiteit Amsterdam | 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Phenethylguanidine hydrochloride
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